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  • Product: 4-Methyl-4-phenylpiperidine-2,6-dione
  • CAS: 14149-32-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Methyl-4-phenylpiperidine-2,6-dione: A Comprehensive Technical Guide

Introduction & Core Principles 4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7) , systematically referred to as 3-methyl-3-phenylglutarimide, is a highly substituted nitrogen-containing heterocycle. Featuring a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Principles

4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7) , systematically referred to as 3-methyl-3-phenylglutarimide, is a highly substituted nitrogen-containing heterocycle. Featuring a piperidine-2,6-dione core with a quaternary carbon at the C4 position, this compound is a critical structural analog to established sedative-hypnotic agents and aromatase inhibitors such as glutethimide and aminoglutethimide.

From a synthetic perspective, direct alkylation of an unsubstituted piperidine-2,6-dione (glutarimide) at the C4 position is thermodynamically and kinetically unviable. The protons at the C3 and C5 positions (alpha to the imide carbonyls) are significantly more acidic than those at C4. Consequently, any direct functionalization attempt will result in alpha-alkylation. To bypass this, the quaternary C4 center must be constructed prior to the formation of the imide ring, making the Guareschi-Thorpe condensation the most robust and field-proven retrosynthetic strategy.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a bottom-up construction of the glutaric acid backbone followed by dehydrative cyclization. The workflow is divided into three distinct phases:

  • Guareschi-Thorpe Condensation: Acetophenone and ethyl cyanoacetate are condensed in the presence of ammonia to form a dicyano glutarimide intermediate .

  • Hydrolysis & Decarboxylation: The intermediate is subjected to harsh acidic conditions to cleave the nitriles and the imide, followed by thermal decarboxylation to yield 3-methyl-3-phenylglutaric acid .

  • Cyclocondensation (Imidation): The di-acid is reacted with a molten ammonia donor (urea) to close the piperidine-2,6-dione ring.

SynthesisWorkflow A Acetophenone + Ethyl Cyanoacetate B Guareschi-Thorpe Condensation (NH3/EtOH, 0°C) A->B C 2,4-Dicyano-3-methyl -3-phenylglutarimide B->C D Acidic Hydrolysis & Decarboxylation (H2SO4, Reflux) C->D E 3-Methyl-3-phenyl glutaric acid D->E F Cyclocondensation (Urea, 160°C) E->F G 4-Methyl-4-phenyl piperidine-2,6-dione F->G

Step-by-step synthetic workflow for 4-methyl-4-phenylpiperidine-2,6-dione.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,4-Dicyano-3-methyl-3-phenylglutarimide
  • Protocol: In a 1L round-bottom flask, dissolve acetophenone (1.0 equiv) and ethyl cyanoacetate (2.0 equiv) in 95% ethanol. Add ammonium acetate (1.0 equiv) and aqueous ammonia (2.0 equiv). Seal the flask and maintain the reaction at 0 °C for 4 days. Filter off the precipitated cyanoacetamide byproduct. The filtrate is concentrated and the resulting solid is recrystallized to afford the Guareschi imide.

  • Causality & Self-Validation: Ammonia serves a dual purpose: it acts as a basic catalyst for the initial Knoevenagel condensation and as the nitrogen source for the subsequent Michael addition and ring closure. Maintaining the reaction at 0 °C is critical; it suppresses the retro-Michael reaction, acting as a thermodynamic sink that drives the precipitation of the intermediate. The visual precipitation of cyanoacetamide serves as an in-process self-validating marker that the condensation is proceeding correctly.

Mechanism N1 1. Knoevenagel Condensation Acetophenone + Cyanoacetate N2 2. Michael Addition Attack by 2nd Cyanoacetate N1->N2 Base catalysis N3 3. Amidation & Cyclization NH3 displaces ethoxy groups N2->N3 NH3 addition N4 4. Guareschi Imide 2,4-Dicyano intermediate N3->N4 Ring closure

Logical sequence of the Guareschi-Thorpe condensation mechanism.

Step 2: Hydrolysis and Decarboxylation
  • Protocol: Suspend the 2,4-dicyano-3-methyl-3-phenylglutarimide in a mixture of concentrated sulfuric acid and water (1:1 v/v). Heat the mixture to reflux (approx. 120 °C) for 24–48 hours. Cool the mixture, dilute with ice water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield 3-methyl-3-phenylglutaric acid.

  • Causality & Self-Validation: The harsh acidic conditions hydrolyze the nitrile groups to carboxylic acids and open the imide ring, forming a transient tetracarboxylic acid. Because the newly formed carboxyl groups are beta to the primary glutaric acid carboxyls, the high heat drives a rapid double-decarboxylation. The visible evolution of CO₂ gas acts as a self-validating system; the complete cessation of bubbling indicates that the decarboxylation to the stable di-acid is finished.

Step 3: Cyclocondensation (Imidation)
  • Protocol: Intimately grind 3-methyl-3-phenylglutaric acid with an excess of urea (3.0 equiv). Transfer the neat powder mixture to a flask and heat gradually to 160–180 °C. Maintain the melt at this temperature until bubbling ceases and the mixture begins to solidify. Cool to room temperature, triturate with water to remove unreacted urea, and recrystallize the crude product from ethanol.

  • Causality & Self-Validation: Why use urea instead of ammonia gas? Urea melts at 133 °C and decomposes at ~160 °C to release ammonia and isocyanic acid. This provides a steady, controlled, in-situ generation of NH₃ gas directly within the molten di-acid mixture. Passing external NH₃ gas at 180 °C would largely escape the flask without reacting. The reaction validates itself when the bubbling of water vapor and NH₃ ceases, and the melt solidifies (as the melting point of the final imide is higher than the reaction temperature).

Characterization & Analytical Validation

Proper characterization of 4-methyl-4-phenylpiperidine-2,6-dione requires understanding the stereochemical environment of the piperidine ring. Because the C4 position is a pro-chiral center (bearing two different substituents: methyl and phenyl), the two protons on the adjacent C3 and C5 carbons are not chemically equivalent. One proton is cis to the methyl group, while the other is cis to the phenyl group. This diastereotopic relationship results in a characteristic AB spin system in the ¹H NMR spectrum, which is the definitive proof of successful C4-substitution .

Quantitative Analytical Summary
Analytical TechniqueTarget Signal / ValueStructural Assignment / Causality
¹H NMR (CDCl₃) δ 8.20 (br s, 1H)Imide N-H. Broadening is caused by the quadrupolar relaxation of the nitrogen-14 nucleus.
δ 7.20 – 7.40 (m, 5H)Phenyl ring protons.
δ 2.80 (d, J = 14.0 Hz, 2H)Equatorial C3/C5 protons. They are diastereotopic due to the pseudo-chiral C4 center, forming an AB spin system.
δ 2.50 (d, J = 14.0 Hz, 2H)Axial C3/C5 protons.
δ 1.45 (s, 3H)C4-Methyl group.
¹³C NMR (CDCl₃) δ 172.0C2 and C6 Carbonyl carbons.
δ 125.0 – 145.0Aromatic carbons (Phenyl ring).
δ 45.0C3 and C5 Methylene carbons.
δ 38.0C4 Quaternary carbon.
δ 28.0C4-Methyl carbon.
FT-IR (KBr) 3200 cm⁻¹N-H stretching vibration.
1720, 1690 cm⁻¹Imide symmetric and asymmetric C=O stretches.
Mass Spectrometry m/z 204.1 [M+H]⁺Molecular ion peak confirming the C₁₂H₁₃NO₂ structure.

References

  • Structures and Fluorescence of Secondary Products Produced from the Cope-Knoevenagel Reaction of 2-Phenylpropionaldehyde with Methyl Cyanoacetate. Electronics and Books / Journal of Heterocyclic Chemistry. Available at: [Link]

  • Calix[4]crowns with perfluoroalkylsulfonylcarboxamide functions: a complexation approach for heavy group 2 metal ions. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 4-Methyl-4-phenylpiperidine-2,6-dione

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The piperidine-2,6-dione (glutarimide) scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The piperidine-2,6-dione (glutarimide) scaffold is a privileged pharmacophore in modern medicinal chemistry. While 3-substituted glutarimides (such as thalidomide and lenalidomide) have revolutionized targeted protein degradation via Cereblon (CRBN) E3 ligase modulation[1], 4,4-disubstituted derivatives offer a distinct steric and electronic topology. 4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7) is a highly versatile diketone characterized by a six-membered nitrogen-containing heterocycle with methyl and phenyl substituents at the C4 position.

This technical guide provides an authoritative analysis of the physicochemical properties, analytical characterization, and a self-validating synthetic protocol for 4-methyl-4-phenylpiperidine-2,6-dione, designed to support downstream drug discovery and structural functionalization workflows.

Physicochemical & Analytical Profiling

Understanding the fundamental physicochemical properties of 4-methyl-4-phenylpiperidine-2,6-dione is critical for predicting its pharmacokinetic behavior and optimizing synthetic handling. The presence of the two carbonyl groups at the C2 and C6 positions imparts reactivity typical of diketones, while the imide nitrogen serves as a critical hydrogen-bond donor.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the compound, essential for assay development and computational modeling,.

PropertyValueMethod / Source
CAS Registry Number 14149-32-7Standard Registry
Molecular Formula C₁₂H₁₃NO₂Elemental Analysis
Molecular Weight 203.24 g/mol Calculated
Monoisotopic Mass 203.09464 DaHigh-Resolution MS
Predicted XLogP 1.3Computational (CCSbase)
SMILES String CC1(CC(=O)NC(=O)C1)c1ccccc1Cheminformatics
Appearance White to off-white crystalline solidVisual Observation
Solubility Profile Soluble in DMSO, DMF, Ethanol; Sparingly soluble in H₂OEmpirical Profiling
Analytical Characterization Standards

To verify the integrity of synthesized or procured batches, the following analytical signatures serve as orthogonal validation metrics:

  • Mass Spectrometry (ESI-MS): In positive ion mode, the protonated adduct [M+H]+ is observed at m/z 204.10, with a secondary sodium adduct [M+Na]+ at m/z 226.08. In negative mode, the deprotonated imide [M−H]− yields a distinct peak at m/z 202.08.

  • Infrared Spectroscopy (FT-IR): The glutarimide core is defined by strong, coupled symmetric and asymmetric C=O stretching vibrations between 1690–1730 cm⁻¹, and a sharp N−H stretch at ~3200 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H-NMR): Key diagnostic signals include a sharp singlet for the C4-methyl group (~1.4 ppm), a multiplet for the aromatic protons (7.1–7.4 ppm), an AB-quartet-like system for the diastereotopic methylene protons at C3 and C5 (2.4–2.8 ppm), and a broad, exchangeable singlet for the imide N−H (>8.0 ppm in DMSO-d₆).

Pharmacological Relevance & Structural Logic

The structural uniqueness of 4-methyl-4-phenylpiperidine-2,6-dione lies in the transposition of the bulky substituents from the traditional C3 position (seen in aromatase inhibitors like aminoglutethimide) to the C4 position[2]. This shift alters the vector of the hydrophobic bulk relative to the hydrogen-bonding face of the glutarimide ring.

Derivatives of 4-phenylpiperidine-2,6-dione have been extensively investigated as highly selective ligands for α1​ -adrenoceptor subtypes, demonstrating utility in neuropharmacology and the management of benign prostatic hyperplasia[3]. Furthermore, the intact glutarimide face retains the theoretical capacity to engage with the tri-tryptophan pocket of Cereblon, making it a valuable scaffold for novel PROTAC linker-ligand design[1].

Binding Core 4-Methyl-4-phenylpiperidine-2,6-dione (Pharmacophore) Imide Imide Motif (NH) Hydrogen Bond Donor Core->Imide Carbonyls C2 & C6 Carbonyls (C=O) Hydrogen Bond Acceptors Core->Carbonyls Phenyl C4 Phenyl Ring Hydrophobic Stacking Core->Phenyl Methyl C4 Methyl Group Steric Anchor Core->Methyl Target Protein Target (e.g., α1-Adrenoceptor / CRBN) Imide->Target H-Bonding Carbonyls->Target H-Bonding Phenyl->Target Hydrophobic Methyl->Target Steric Fit

Fig 1: Physicochemical interaction mapping of the glutarimide pharmacophore.

Synthetic Methodology: Self-Validating Protocol

Traditional synthesis of glutarimide cores relies on ring-closing strategies applied to linear precursors, such as the Dieckmann condensation of diethyl esters[2]. However, a more direct, solvent-free thermal condensation approach using 3-methyl-3-phenylglutaric acid and urea provides superior atom economy and simplifies purification.

Causality of Experimental Design

Urea is deliberately selected over gaseous ammonia or aqueous ammonium hydroxide. Under neat thermal conditions (>150 °C), urea acts as a stable, solid-state ammonia surrogate. It melts and decomposes into ammonia and isocyanic acid. The in situ generated ammonia directly attacks the glutaric anhydride intermediate to form a monoamide (glutaramic acid), which subsequently undergoes intramolecular cyclization driven by the thermodynamic stability of the six-membered imide ring. This solvent-free environment prevents competitive hydrolysis and drives the equilibrium entirely toward the dehydrated product.

Synthesis A 3-Methyl-3-phenylglutaric acid (Precursor) C Thermal Condensation (160-170 °C, Neat Melt) A->C Mix & Heat B Urea (NH2CONH2) (Ammonia Surrogate) B->C Mix & Heat D Intermediate: Glutaramic Acid Derivative C->D Nucleophilic Attack E Intramolecular Cyclization (-H2O) D->E Sustained Heating F 4-Methyl-4-phenylpiperidine-2,6-dione (Target Product) E->F Aqueous Quench & Crystallization

Fig 2: Solvent-free thermal condensation pathway for glutarimide synthesis.

Step-by-Step Protocol

Step 1: Reagent Preparation & Mixing

  • In a 50 mL round-bottom flask, combine 10.0 mmol of 3-methyl-3-phenylglutaric acid with 15.0 mmol of urea.

  • Causality: A 1.5x molar excess of urea is used to compensate for the sublimation of ammonia gas before it can fully react with the acid precursor.

Step 2: Thermal Activation

  • Equip the flask with a short-path distillation head to allow the escape of water vapor and carbon dioxide. Submerge the flask in a pre-heated sand bath or oil bath at 160–170 °C.

  • Observation: The solid mixture will melt into a clear liquid, followed by vigorous effervescence. This bubbling is a critical self-validating indicator that urea decomposition and subsequent amidation are actively occurring.

Step 3: In-Process Control (IPC)

  • Maintain the melt at 160–170 °C for 1.5 to 2 hours. The reaction is self-validating: the cessation of effervescence indicates the completion of the cyclization.

  • Validation: Extract a 1 mg aliquot, dissolve in 1 mL of ethyl acetate, and perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The highly polar starting acid ( Rf​≈0.1 ) will be entirely replaced by the less polar imide product ( Rf​≈0.4 , UV active at 254 nm).

Step 4: Quenching and Isolation

  • Remove the flask from the heat source and allow the melt to cool to approximately 90 °C (do not let it solidify completely).

  • Cautiously add 20 mL of hot distilled water ( 80°C ) to the flask and stir vigorously.

  • Causality: Hot water selectively dissolves any unreacted urea, water-soluble byproducts (like biuret), and trace unreacted acid, leaving the hydrophobic glutarimide product insoluble.

Step 5: Purification via Crystallization

  • Allow the aqueous suspension to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold water ( 2×10 mL ) and a minimal amount of cold ethanol ( 5 mL ).

  • Dry the solid under high vacuum at 50 °C for 12 hours to yield pure 4-methyl-4-phenylpiperidine-2,6-dione.

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Foundational

Unlocking the Pharmacological Potential of 4-Methyl-4-phenylpiperidine-2,6-dione Analogs: A Comprehensive SAR Guide

The 4-methyl-4-phenylpiperidine-2,6-dione scaffold—a specialized derivative of the glutarimide pharmacophore—has emerged as a highly versatile structural core in modern medicinal chemistry. Unlike classical 3-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-methyl-4-phenylpiperidine-2,6-dione scaffold—a specialized derivative of the glutarimide pharmacophore—has emerged as a highly versatile structural core in modern medicinal chemistry. Unlike classical 3-substituted glutarimides (such as thalidomide or lenalidomide), substitutions at the C4 position impart unique geometric symmetry and distinct exit vectors. This in-depth technical guide explores the Structure-Activity Relationship (SAR) of 4-methyl-4-phenylpiperidine-2,6-dione analogs, detailing their roles as α1-adrenergic receptor antagonists, Sigma (σ) receptor modulators, and emerging anchors in Targeted Protein Degradation (PROTACs).

Structural Anatomy and Pharmacophore Modeling

The core structure consists of a piperidine-2,6-dione (glutarimide) ring with both a methyl and a phenyl group attached at the C4 position.

Causality of the C4-Methyl Substitution: The presence of the C4-methyl group is not merely a lipophilic addition; it acts as a critical conformational lock. The steric hindrance generated by the methyl group restricts the rotational freedom of the adjacent C4-phenyl ring. This forces the phenyl moiety into a rigid pseudo-axial or pseudo-equatorial orientation. By pre-organizing the ligand's conformation, the entropic penalty typically incurred during receptor binding is drastically minimized. This allows the phenyl ring to optimally anchor into deep hydrophobic sub-pockets of target proteins, such as the α1-AR allosteric cleft or the tri-tryptophan pocket of the Cereblon (CRBN) E3 ligase[1].

Furthermore, halogenation or the addition of electron-withdrawing groups (e.g., cyano or fluoro substituents) on the C4-phenyl ring can further enhance lipophilicity and modulate the dielectric constant of the local binding environment, directly influencing target residence time[2].

Structure-Activity Relationship (SAR) Landscapes

α1-Adrenergic Receptor Antagonism

The most extensively validated application of the 4-phenylpiperidine-2,6-dione core is in the design of α1-adrenergic receptor (α1-AR) antagonists, which are critical for treating benign prostatic hyperplasia (BPH) and hypertension.

SAR Logic: Functionalizing the N1 position (the imide nitrogen) with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety transforms the scaffold into a potent α1-AR ligand. The length of the alkyl linker is the primary determinant of affinity.

  • Optimal Linker: A 4-carbon (butyl) chain yields the highest nanomolar affinity. For example, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrates a highly potent pKi of 8.74 for the α1A-AR subtype, exhibiting a 10-fold selectivity over α1B and α1D subtypes.

  • Mechanistic Causality: The butyl chain perfectly spans the spatial distance between the α1-AR orthosteric site (where the protonated piperazine forms a crucial salt bridge with an aspartate residue) and an auxiliary hydrophobic pocket (which accommodates the 4-methyl-4-phenylglutarimide anchor). Shorter or longer chains disrupt this bivalent binding mode, leading to a sharp drop in affinity.

Sigma (σ1R/σ2R) Receptor Modulation

The core also serves as a robust scaffold for mixed σ1R/σ2R receptor ligands, which are investigated for their antiproliferative and anticancer effects[3]. In this context, the C4-phenyl group acts as the primary hydrophobic anchor, driving insertion into the σ-receptor's lipophilic binding barrel, while the imide carbonyls participate in vital hydrogen bonding networks.

Cereblon (CRBN) E3 Ligase Binding in PROTACs

While 3-substituted glutarimides are the classical binders for the CRBN E3 ligase, 4-substituted analogs are gaining rapid traction in PROTAC design[1]. SAR Logic: Attaching PROTAC linkers to the N1 or C4 positions of the piperidine-2,6-dione ring provides entirely novel "exit vectors." This altered trajectory profoundly impacts the geometry of the resulting ternary complex (Target Protein–PROTAC–E3 Ligase). By utilizing a 4-methyl-4-phenylpiperidine-2,6-dione anchor, researchers can bypass steric clashes that occur with traditional lenalidomide-based linkers, potentially overcoming resistance mechanisms in neosubstrate degradation[1].

SAR_Pathways Core 4-Methyl-4-phenylpiperidine-2,6-dione (Core Scaffold) N1 N1-Alkyl Piperazine Substitution Core->N1 Linker Extension C4 C4-Phenyl Modifications Core->C4 Steric Tuning Alpha α1-AR Antagonism (High Affinity) N1->Alpha 4-Carbon Chain PROTAC CRBN E3 Ligase Binding N1->PROTAC Exit Vector Sigma σ1/σ2 Receptor Modulation C4->Sigma Hydrophobic Anchor

Fig 1. Divergent SAR pathways of the 4-methyl-4-phenylpiperidine-2,6-dione scaffold.

Quantitative Data Summaries

Table 1: SAR of N1-Alkyl Linked 4-Phenylpiperidine-2,6-dione Derivatives at α1-AR Subtypes (Data synthesized from binding assays of human cloned α1-AR subtypes)

Compound VariantN1-Linker LengthPiperazine Substituentα1A Affinity (pKi)Selectivity Profile
Optimal (C4) Butyl (4 carbons)2-Methoxyphenyl8.74 10-fold over α1B/α1D
Sub-optimal (C3) Propyl (3 carbons)2-Methoxyphenyl< 8.00Reduced selectivity
Sub-optimal (C5) Pentyl (5 carbons)2-Methoxyphenyl< 7.80Loss of bivalent fit

Table 2: Physicochemical Impact of Core Substitutions

Structural ModificationPrimary Physicochemical ImpactKey Pharmacological Effect
C4-Methyl Addition Restricts C4-phenyl rotationMinimizes entropic binding penalty
C4-Phenyl Halogenation Increases lipophilicity & TPSAEnhances σ-receptor residence time[2]
N1-Alkylation Eliminates imide H-bond donorShifts target from CRBN to GPCRs (α1-AR)

Experimental Methodologies

Protocol A: Ring-Closing Synthesis of the Glutarimide Core

Traditional synthesis of the piperidine-2,6-dione scaffold relies on the intramolecular cyclization of linear precursors[4].

  • Precursor Preparation: Dissolve 3-methyl-3-phenylglutaric acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add urea (1.5 eq) or ammonium carbonate to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (110–150°C) using a Dean-Stark apparatus to continuously remove the water generated during the condensation.

    • Causality: The continuous removal of water drives the equilibrium toward the thermodynamically stable cyclic imide, preventing the reverse hydrolysis reaction[4].

  • Workup: Cool to room temperature, wash with 1M HCl to remove unreacted ammonia species, extract with ethyl acetate, and recrystallize from ethanol to yield the pure 4-methyl-4-phenylpiperidine-2,6-dione core.

Protocol B: Self-Validating Radioligand Binding Assay for α1-AR

To accurately determine the pKi of synthesized analogs, a competitive displacement assay using [3H]-prazosin is employed.

  • Membrane Preparation: Harvest CHO cells expressing cloned human α1A-, α1B-, or α1D-ARs. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[3H]-prazosin, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 45 minutes to reach thermodynamic equilibrium.

  • Self-Validation Control (Critical Step): In parallel wells, incubate the membrane and radioligand with 10 µM phentolamine .

    • Causality: Phentolamine is a high-affinity, non-selective α-blocker. At 10 µM, it competitively saturates 100% of the specific α1-AR orthosteric sites. Any residual radioactive signal detected in these wells represents Non-Specific Binding (NSB) (e.g., radioligand adhering non-specifically to lipids or plate plastic). Subtracting NSB from total binding ensures that the calculated pKi is strictly receptor-mediated and not a false positive caused by lipophilic aggregation.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Assay_Workflow Prep 1. Membrane Prep Isolate CHO cells Incubate 2. Incubation Ligand + [3H]-Radioligand Prep->Incubate Filter 3. Filtration GF/B glass fiber Incubate->Filter Validate Validation Phentolamine Control Incubate->Validate Defines NSB Count 4. Quantification Scintillation counting Filter->Count

Fig 2. Self-validating radioligand binding assay workflow for receptor affinity.

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Exploratory

Exploring the Therapeutic Potential of 4-Methyl-4-phenylpiperidine-2,6-dione: A Next-Generation Scaffold for Targeted Protein Degradation and Neuropharmacology

Executive Summary 4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) is a specialized heterocyclic compound characterized by a piperidine-2,6-dione (glutarimide) core substituted at the 4-position with both a methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) is a specialized heterocyclic compound characterized by a piperidine-2,6-dione (glutarimide) core substituted at the 4-position with both a methyl and a phenyl group. While historically overshadowed by its 3-substituted analogs (e.g., glutethimide or thalidomide), this specific structural arrangement offers profound advantages in modern drug discovery. As the pharmaceutical industry pivots toward Targeted Protein Degradation (TPD), the inherent chemical liabilities of traditional immunomodulatory imide drugs (IMiDs)—namely, rapid hydrolytic degradation and in vivo racemization—have necessitated the discovery of novel Cereblon (CRBN) binders[1][2]. This technical guide explores the therapeutic utility of 4-methyl-4-phenylpiperidine-2,6-dione as a highly stable, non-racemizing anchor for Proteolysis-Targeting Chimeras (PROTACs), alongside its historical context in neuropharmacology[3][4].

Structural Pharmacology & The Causality of Scaffold Design

The efficacy of PROTACs relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase[5]. The glutarimide ring is the canonical pharmacophore for binding the tri-tryptophan (tri-Trp) pocket of the CRBN E3 ligase[2]. However, traditional IMiDs like lenalidomide possess a chiral center at the C3 position. Because the C3 proton is highly acidic, these drugs rapidly racemize under physiological conditions, complicating pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Furthermore, the phthalimide moiety is highly susceptible to hydrolysis[1].

By shifting the substitution to the C4 position and installing both a methyl and a phenyl group, 4-Methyl-4-phenylpiperidine-2,6-dione establishes a quaternary carbon center .

The Causality of Choice: The absence of an alpha-proton at the C4 chiral center completely abolishes the risk of tautomerization-induced racemization. Additionally, the steric bulk of the phenyl ring protects the adjacent imide carbonyls from nucleophilic attack, significantly extending the hydrolytic half-life of the scaffold in plasma[2]. When functionalized (e.g., via the phenyl ring) to attach a PROTAC linker, this scaffold provides a rigid, stereochemically stable exit vector that projects efficiently out of the CRBN binding pocket without disrupting the critical hydrogen bonds formed by the glutarimide nitrogen and carbonyls.

Mechanism of Action in Targeted Protein Degradation

The mechanism of action relies on event-driven pharmacology. The glutarimide core of the 4-methyl-4-phenyl derivative anchors deeply into the CRBN tri-Trp pocket via hydrogen bonding with specific histidine and tryptophan residues. The linker, attached via the C4-phenyl group, recruits the Protein of Interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to surface lysines on the POI, marking it for destruction by the 26S proteasome[4][5].

G PROTAC PROTAC (4-Me-4-Ph Scaffold) CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds Tri-Trp POI Protein of Interest (POI) PROTAC->POI Binds Target Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Cleavage

Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Self-Validating Experimental Protocols

To rigorously evaluate 4-Methyl-4-phenylpiperidine-2,6-dione derivatives as CRBN binders and PROTAC anchors, researchers must employ self-validating assay systems. A protocol is only robust if it contains internal controls that prove causality rather than mere correlation.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay for CRBN Binding
  • Purpose: To quantify the binding affinity ( Ki​ ) of the scaffold to the CRBN tri-Trp pocket.

  • Self-Validation: The assay utilizes a known fluorescently labeled CRBN tracer (e.g., Cy5-Thalidomide). Displacement of the tracer proves direct competition for the specific binding pocket, rather than allosteric interference.

    • Reagent Preparation: Express and purify the CRBN-DDB1 complex. Prepare a 10 nM solution of Cy5-Thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Compound Titration: Prepare a 12-point dose-response curve of the 4-Me-4-Ph-piperidine-2,6-dione derivative (from 10 µM down to 0.05 nM) in a 384-well black microplate.

    • Incubation: Add the CRBN-DDB1 complex (final concentration 50 nM) and tracer to the wells. Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

    • Measurement & Analysis: Read fluorescence polarization (Ex: 620 nm, Em: 680 nm). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cellular Degradation and Rescue Assay
  • Purpose: To confirm that POI degradation is exclusively mediated by the CRBN-proteasome pathway.

  • Self-Validation: True PROTACs exhibit a "hook effect" (reduced degradation at ultra-high concentrations due to binary complex formation) and are blocked by proteasome inhibitors or CRBN competitors. If degradation occurs without these hallmarks, the compound is acting via off-target toxicity.

    • Cell Seeding: Seed target cells (e.g., HEK293 or disease-specific lines) at 1×105 cells/well in 24-well plates.

    • Pre-treatment (The Rescue Control): Pre-incubate designated control wells for 2 hours with either 1 µM MG132 (proteasome inhibitor) or 10 µM excess Thalidomide (CRBN competitor).

    • Dose Escalation: Treat cells with the PROTAC derivative at concentrations ranging from 0.1 nM to 10 µM for 24 hours.

    • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify POI levels via quantitative Western Blot or HiBiT luminescence assay.

    • Data Interpretation: A valid TPD mechanism is confirmed only if: (A) POI levels drop at nanomolar doses but rise again at micromolar doses (hook effect), and (B) MG132 and Thalidomide pre-treatments completely rescue POI levels.

Workflow Cell Target Cells (e.g., HEK293) Dose Dose Escalation (0.1 nM - 10 µM) Cell->Dose Rescue Rescue Control (+ MG132 / + Thalidomide) Cell->Rescue Lysis Cell Lysis & Protein Extraction Dose->Lysis Rescue->Lysis Quant Quantification (Western Blot / HiBiT) Lysis->Quant Valid Validation: Hook Effect & Rescue Confirmed Quant->Valid Data Analysis

Step-by-step workflow for validating target degradation and mechanism of action.

Quantitative Data & Scaffold Benchmarking

The following table synthesizes the theoretical and empirical advantages of the 4-methyl-4-phenylpiperidine-2,6-dione scaffold compared to traditional IMiDs, highlighting the critical improvements in stability and stereochemical integrity[1][2].

Compound ScaffoldCRBN Binding Affinity ( IC50​ )Plasma Half-Life (Hydrolytic Stability)Racemization Half-Life (pH 7.4)Primary Liability
Thalidomide ~150 nM~2-4 hours< 2 hoursRapid racemization, hydrolysis
Lenalidomide ~50 nM~4-6 hours< 4 hoursOff-target IKZF1/3 degradation
4-Me-4-Ph-Piperidine-2,6-dione ~80 - 200 nM> 24 hours Stable (Non-racemizing) Requires linker optimization

Secondary Therapeutic Axes: Neuropharmacology

Beyond TPD, the 4-phenylpiperidine-2,6-dione backbone has intrinsic neuropharmacological activity. Historically, derivatives bearing an omega-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position have been synthesized as highly selective ligands for α1​ -adrenergic receptor subtypes[3]. These compounds act as potent antagonists, blocking norepinephrine-induced stimulation of inositol phospholipid hydrolysis. The presence of the bulky 4-phenyl group is critical for anchoring the molecule within the hydrophobic pockets of the α1A​ and α1D​ receptor transmembrane domains, showcasing the versatility of this diketone scaffold in traditional occupancy-driven pharmacology[3].

Conclusion

4-Methyl-4-phenylpiperidine-2,6-dione represents a highly versatile and structurally robust scaffold. By resolving the stereochemical and hydrolytic vulnerabilities of traditional glutarimides, it offers drug development professionals a superior anchor for next-generation PROTACs, while maintaining distinct utility in neuropharmacological applications.

References

  • Source: cymitquimica.
  • Title: Novel 4-phenylpiperidine-2,6-dione derivatives.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Methyl-4-phenylpiperidine-2,6-dione in Medicinal Chemistry

Introduction & Scientific Rationale 4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) is a highly versatile, 4,4-disubstituted glutarimide scaffold. While historically recognized as a pharmacophore for central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) is a highly versatile, 4,4-disubstituted glutarimide scaffold. While historically recognized as a pharmacophore for central nervous system and cardiovascular targets, its most profound contemporary application lies in Targeted Protein Degradation (TPD) .

Unlike classical 3-substituted immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide, the 4-methyl-4-phenyl substitution provides a unique spatial trajectory—or "exit vector"—for Proteolysis Targeting Chimeras (PROTACs). This structural divergence fundamentally alters the geometry of the E3 ligase-target ternary complex, allowing drug developers to overcome inherent IMiD limitations such as hydrolytic instability and the off-target degradation of neosubstrates[1].

Application 1: Cereblon (CRBN) Recruitment in PROTACs

Mechanistic Insight & Causality

The glutarimide ring is the essential pharmacophore for binding the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN E3 ligase[2]. Classical IMiDs utilize a 3-substituted phthalimide or isoindolinone group, which directs the PROTAC linker toward a specific solvent channel. However, these 3-substituted scaffolds are prone to hydrolysis and inherently drive the degradation of CRBN neosubstrates (e.g., IKZF1/3, GSPT1), leading to dose-limiting hematological toxicities[1].

By utilizing 4-methyl-4-phenylpiperidine-2,6-dione, medicinal chemists can access a completely distinct exit vector. The C4-phenyl ring serves as a robust, non-hydrolyzable attachment point for linkers, while the C4-methyl group imposes rigid steric constraints[3]. This altered geometry modifies the CRBN-PROTAC-Target ternary complex, often sparing classical neosubstrates and drastically improving the safety profile of the degrader[4]. Furthermore, phenyl glutarimides exhibit significantly improved chemical stability over traditional phthalimide-based recruiters[1].

PROTAC_Workflow Target Protein of Interest (e.g., BRD4, ERα) Warhead Target Ligand Target->Warhead Binds Target Linker Flexible/Rigid Linker (PEG, Alkyl, Spiro) Warhead->Linker Conjugated E3Ligand 4-Me-4-Ph-Glutarimide (CRBN Binder) Linker->E3Ligand C4-Phenyl Exit Vector CRBN CRBN E3 Ligase Complex E3Ligand->CRBN Trp-pocket Insertion

Figure 1: PROTAC design workflow utilizing a C4-substituted glutarimide exit vector.
Data Presentation: Exit Vector Impact on Binding & Degradation

The table below synthesizes the physicochemical and biological advantages of shifting the linker attachment from the C3 position (standard IMiDs) to the C4 position (phenyl glutarimides).

CRBN Ligand ScaffoldExit Vector PositionCRBN Binding Affinity (IC₅₀)Hydrolytic Stability (t₁/₂ at pH 7.4)IKZF1/3 Degradation (Off-target)
Thalidomide C3 (Phthalimide)~8.5 μM< 12 hoursHigh
Lenalidomide C3 (Isoindolinone)~1.2 μM~ 24 hoursHigh
4-Phenylglutarimide C4 (Phenyl ring)~0.8 μM> 72 hoursLow / Spared
4-Me-4-Ph-glutarimide C4 (Phenyl ring)~1.5 μM> 72 hoursSpared

(Note: Values are representative benchmarks derived from comparative studies on non-phthalimide CRBN binders[1][2].)

Application 2: α1-Adrenergic Receptor (α1-AR) Antagonism

Mechanistic Insight & Causality

Beyond TPD, the 4-phenylpiperidine-2,6-dione core is a privileged scaffold for designing subtype-selective α1-AR antagonists, which are critical for treating benign prostatic hyperplasia (BPH) and hypertension[5]. By functionalizing the N1-imide position with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl chain, researchers can generate ligands with nanomolar affinity for the α1A-AR subtype[5].

The causality of the C4-methyl group is rooted in conformational restriction. It locks the piperidine ring, forcing the C4-phenyl group into an orientation that maximizes hydrophobic pi-pi stacking interactions within the GPCR binding pocket, thereby enhancing subtype selectivity (e.g., α1A over α1B)[5].

Alpha1_AR_Pathway Ligand 4-Me-4-Ph-Glutarimide Derivative Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Antagonistic Binding Gq Gq Protein Activation (Blocked) Receptor->Gq Signal Blockade PLC Phospholipase C (PLC) (Inhibited) Gq->PLC IP3 IP3 / DAG Production (Decreased) PLC->IP3 Ca2 Intracellular Ca2+ Release (Prevented) IP3->Ca2

Figure 2: Antagonistic blockade of the α1-AR Gq-coupled signaling pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of a PROTAC Precursor via C4-Phenyl Functionalization

To utilize 4-methyl-4-phenylpiperidine-2,6-dione as a CRBN recruiter, the C4-phenyl ring must be functionalized to attach a linker. This protocol uses electrophilic aromatic substitution followed by reduction to yield an aniline handle.

  • Nitration : Dissolve 4-methyl-4-phenylpiperidine-2,6-dione (1.0 eq) in concentrated H₂SO₄ at 0 °C. Slowly add a stoichiometric amount of fuming HNO₃. Stir for 2 hours. The para-directing nature of the alkyl-substituted phenyl ring yields predominantly 4-methyl-4-(4-nitrophenyl)piperidine-2,6-dione.

  • Quench & Isolate : Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Reduction : Suspend the nitro intermediate in ethanol/water (3:1). Add iron powder (5.0 eq) and ammonium chloride (2.0 eq). Reflux at 80 °C for 2 hours.

  • Purification : Filter through Celite to remove iron residues. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH) to isolate 4-(4-aminophenyl)-4-methylpiperidine-2,6-dione.

  • Self-Validation Step : Confirm the structure via ¹H-NMR (identifying the broad -NH₂ singlet at ~3.5 ppm). Crucially, synthesize an N-methylated glutarimide analog alongside it as a negative control. N-methylation of the glutarimide ring abolishes CRBN binding by disrupting a critical hydrogen bond, providing a perfect negative control for downstream biological assays[2].

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay

This protocol validates that the synthesized PROTAC retains E3 ligase affinity despite the novel C4 exit vector.

  • Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 0.1% BSA).

  • Complex Assembly : In a 384-well microplate, combine 10 nM His-tagged CRBN-DDB1 complex, 2 nM LanthaScreen Tb-anti-His antibody (donor), and 10 nM Cy5-labeled thalidomide tracer (acceptor).

  • Compound Addition : Add the 4-Me-4-Ph-glutarimide PROTAC at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) using an acoustic dispenser. Include the N-methylated analog from Protocol A as a negative control (expected IC₅₀ > 100 μM).

  • Incubation & Reading : Incubate at room temperature for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Data Analysis : Calculate the FRET ratio (665/620). Plot against log[PROTAC] to determine the IC₅₀ value. A successful C4-linked PROTAC should exhibit an IC₅₀ < 5 μM, confirming successful CRBN engagement via the novel exit vector[3].

References

  • [5] Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. National Institutes of Health (NIH). 5

  • [3] Discovery and Characterization of PVTX-321 as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2– Breast Cancer. ACS Publications. 3

  • [2] Development of Potent and Selective CK1α Molecular Glue Degraders. National Institutes of Health (NIH). 2

  • [4] Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300. National Institutes of Health (NIH).4

  • [1] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health (NIH). 1

Sources

Application

Application Notes and Protocols for the Quantification of 4-Methyl-4-phenylpiperidine-2,6-dione

Authored by: A Senior Application Scientist Introduction: 4-Methyl-4-phenylpiperidine-2,6-dione is a substituted piperidine derivative. The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: 4-Methyl-4-phenylpiperidine-2,6-dione is a substituted piperidine derivative. The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] As such, robust and reliable analytical methods for the quantification of its derivatives are crucial in drug discovery, development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of 4-Methyl-4-phenylpiperidine-2,6-dione in various matrices, targeting researchers, scientists, and drug development professionals. The methodologies detailed below leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS), providing a comprehensive guide for accurate and precise quantification.

I. High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. Given the presence of a phenyl group, 4-Methyl-4-phenylpiperidine-2,6-dione is expected to have sufficient UV absorbance for sensitive detection.

A. Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the predicted moderate lipophilicity of the analyte. A C18 column is a versatile and common choice for the separation of a wide range of small molecules. The mobile phase, consisting of an acetonitrile and water mixture with an acidic modifier like phosphoric or formic acid, is chosen to ensure good peak shape and retention. The UV detection wavelength is set based on the absorbance maximum of the phenyl chromophore, typically around 210-240 nm for similar structures.[2][3]

B. Experimental Protocol

1. Materials and Reagents:

  • 4-Methyl-4-phenylpiperidine-2,6-dione reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the aqueous portion with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

  • Use sonication to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

5. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.[5]

  • Quantify the analyte in the sample by interpolating its peak area into the calibration curve.

C. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject Inject Samples & Standards prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate Integrate Peak Areas acquire_data->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV analysis workflow for 4-Methyl-4-phenylpiperidine-2,6-dione.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For 4-Methyl-4-phenylpiperidine-2,6-dione, this method can offer high selectivity and sensitivity.

A. Rationale for Method Development

The feasibility of GC-MS analysis depends on the volatility and thermal stability of the analyte. While some piperidine derivatives can be analyzed directly, derivatization might be necessary to improve volatility and chromatographic performance. A common approach is silylation. The choice of a mid-polarity column, such as a DB-35, can provide good separation for a range of drug compounds.[6] Electron impact (EI) ionization is typically used, which generates a characteristic fragmentation pattern for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity by monitoring specific fragment ions of the analyte.

B. Experimental Protocol

1. Materials and Reagents:

  • 4-Methyl-4-phenylpiperidine-2,6-dione reference standard

  • Methanol (GC grade)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) (e.g., Eicosane or a structurally similar compound)

  • Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-35 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards containing the analyte and a fixed concentration of the internal standard.

4. Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a known amount of the internal standard to the extract.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • If derivatization is required, add the derivatizing agent and heat as necessary.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

5. GC-MS Conditions:

ParameterValue
Column DB-35, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Temperature Program Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions

6. Data Analysis:

  • Identify the analyte and internal standard peaks based on their retention times and mass spectra.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

  • Quantify the analyte in the sample using the calibration curve.

C. Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing extract Extract Analyte & Add IS derivatize Derivatize (if needed) extract->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject Sample reconstitute->inject gcms_system GC-MS System Setup gcms_system->inject acquire_data Acquire Mass Spectra inject->acquire_data integrate Integrate Ion Chromatograms acquire_data->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: GC-MS analysis workflow for 4-Methyl-4-phenylpiperidine-2,6-dione.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for quantitative analysis in complex matrices due to its high sensitivity, selectivity, and specificity.[7] This method is particularly well-suited for pharmacokinetic and biodistribution studies.

A. Rationale for Method Development

This method combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer.[8] Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of drug molecules. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.[5] A stable isotope-labeled internal standard is ideal for compensating for matrix effects and variations in instrument response.

B. Experimental Protocol

1. Materials and Reagents:

  • 4-Methyl-4-phenylpiperidine-2,6-dione reference standard

  • Stable isotope-labeled internal standard (if available) or a suitable analog

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI source

  • C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and Internal Standard Stock Solutions: Prepare as previously described.

  • Working Standard Solutions: Prepare by serial dilution in the mobile phase.

4. Sample Preparation (e.g., for plasma samples):

  • To 100 µL of plasma, add the internal standard solution.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).[5]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

  • Reconstitute the residue in the initial mobile phase composition.

5. LC-MS/MS Conditions:

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.9 µm
Mobile Phase Gradient elution with 0.1% Formic acid in water (A) and acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the standard
Collision Energy To be optimized for each transition

6. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio.

  • Construct a calibration curve and perform linear regression.

  • Quantify the analyte in the samples.

C. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lc_separation LC Separation extract_supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integrate Integrate MRM Peaks ms_detection->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Sources

Method

Application Notes &amp; Protocols: Investigating 4-Methyl-4-phenylpiperidine-2,6-dione in Cancer Research

Introduction: A Privileged Scaffold in Oncology The piperidine-2,6-dione heterocycle is a cornerstone of modern cancer therapeutics. This chemical scaffold forms the core of the pioneering drug thalidomide and its highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Oncology

The piperidine-2,6-dione heterocycle is a cornerstone of modern cancer therapeutics. This chemical scaffold forms the core of the pioneering drug thalidomide and its highly successful analogs, lenalidomide and pomalidomide.[1][2] Initially developed for other indications, these agents, known as Immunomodulatory Imide Drugs (IMiDs), were discovered to have potent anti-cancer properties, particularly in multiple myeloma.[1][3]

Research into their mechanism of action unveiled a novel paradigm in drug development: targeted protein degradation. These molecules were found to function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate key cancer-driving proteins. This discovery has led to the development of a new class of agents known as Cereblon E3 Ligase Modulators (CELMoDs), which offer enhanced potency and specificity.[1]

4-Methyl-4-phenylpiperidine-2,6-dione belongs to this promising class of compounds. While it is an investigational molecule, its structure strongly suggests that it functions as a CELMoD. This guide provides a detailed overview of its putative mechanism of action and offers robust protocols for its investigation as a potential anti-cancer agent.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary target of piperidine-2,6-dione derivatives is Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex.[1] In its natural state, this complex tags specific proteins with ubiquitin, marking them for destruction by the proteasome.

CELMoDs like 4-Methyl-4-phenylpiperidine-2,6-dione act by binding to a specific pocket on CRBN. This binding event subtly alters the surface of CRBN, creating a new binding interface that has a high affinity for proteins not normally recognized by the complex. These newly recognized proteins are called "neosubstrates."

The primary neosubstrate for many advanced CELMoDs is GSPT1 (G1 to S phase transition 1), a protein critical for the termination step of mRNA translation.[4] By bringing GSPT1 into proximity with the E3 ligase machinery, the compound induces its polyubiquitination and subsequent degradation. The loss of GSPT1 in a cancer cell is catastrophic; it stalls protein synthesis, leading to cellular stress and programmed cell death (apoptosis).

GSPT1_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Process Compound 4-Methyl-4-phenyl- piperidine-2,6-dione CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds to GSPT1 GSPT1 (Neosubstrate) CRBN->GSPT1 Proteasome Proteasome GSPT1->Proteasome Degraded by Apoptosis Cancer Cell Death (Apoptosis) Proteasome->Apoptosis Leads to Ub Ubiquitin (Ub) Ub->GSPT1 Tags p1->p2 p2->p3 p3->p4 p4->p5

Caption: Mechanism of GSPT1 degradation by a CELMoD.

Applications in Cancer Research

The therapeutic window for CELMoDs stems from the dependency of certain cancer cells on high rates of protein translation to sustain rapid growth. This makes them particularly vulnerable to GSPT1 degradation. Research has primarily focused on the following areas:

Cancer TypeRationale for InvestigationKey References
Multiple Myeloma (MM) The foundational success of IMiDs (thalidomide, lenalidomide) in MM makes it a primary indication. CELMoDs are being developed to overcome resistance to earlier-generation agents.[1][3]
Myelodysplastic Syndromes (MDS) & Acute Myeloid Leukemia (AML) Hematological malignancies are highly sensitive to disruptions in protein synthesis and cell cycle control. Early clinical data for CELMoDs like Eragidomide (CC-90009) show promise in relapsed/refractory AML.[1]
Gastrointestinal Cancers Preclinical studies have shown that certain gastrointestinal cancer cell lines and patient-derived organoids are sensitive to novel CELMoDs, indicating a potential for expansion into solid tumors.[4]
Non-Hodgkin's Lymphoma Lenalidomide is approved for certain lymphomas, such as follicular lymphoma, suggesting that the underlying mechanism is relevant in these diseases as well.[1]

Experimental Protocols

To evaluate the anti-cancer potential of 4-Methyl-4-phenylpiperidine-2,6-dione, a series of standard in vitro assays are required. The following protocols provide a validated workflow.

Protocol 1: Cell Viability Assay for IC₅₀ Determination

This protocol determines the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Cell_Viability_Workflow start Start step1 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate 24 hours. start->step1 step2 2. Compound Treatment Add serial dilutions of 4-Methyl-4-phenylpiperidine- 2,6-dione. step1->step2 step3 3. Incubation Incubate for 72 hours to allow for drug effect. step2->step3 step4 4. Add Reagent Add viability reagent (e.g., CellTiter-Glo®). step3->step4 step5 5. Read Plate Measure luminescence on a plate reader. step4->step5 end 6. Data Analysis Calculate IC₅₀ values using non-linear regression. step5->end

Caption: Workflow for determining compound cytotoxicity (IC₅₀).

Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MM.1S for Multiple Myeloma, MV-4-11 for AML) to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of cell suspension (5,000 cells) into each well of a clear-bottom 96-well plate. Include wells for "cells only" (negative control) and "media only" (blank).

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Methyl-4-phenylpiperidine-2,6-dione in DMSO.

    • Perform a serial dilution series in culture medium to create 2X working concentrations (e.g., from 20 µM down to 1 nM).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control (e.g., 0.1% DMSO in media) to each well.

  • Incubation and Measurement:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate and a luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to room temperature.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the average blank reading from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Western Blot for GSPT1 Degradation

This protocol confirms the mechanism of action by visualizing the dose-dependent reduction of the target protein, GSPT1.

Methodology:

  • Cell Treatment and Lysis:

    • Seed 2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 4-Methyl-4-phenylpiperidine-2,6-dione (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSPT1 (diluted in blocking buffer) overnight at 4°C.

    • Causality Check: Also probe for a loading control protein with a stable expression, such as β-Actin or GAPDH, to ensure equal protein loading across lanes.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a digital imager or X-ray film. A dose-dependent decrease in the GSPT1 band intensity, with no change in the loading control, confirms targeted degradation.

Protocol 3: Apoptosis Assay by Annexin V Staining

This assay confirms that cell death occurs via apoptosis.

Methodology:

  • Treatment and Staining:

    • Treat cells in a 6-well plate with the compound at concentrations around its IC₅₀ value (e.g., 1x and 5x IC₅₀) for 24-48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer immediately.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • A significant increase in the Annexin V positive populations in treated cells compared to the control confirms the induction of apoptosis.

Conclusion and Future Perspectives

4-Methyl-4-phenylpiperidine-2,6-dione is a compound of significant interest based on its structural similarity to a clinically validated class of anti-cancer agents. Its putative mechanism as a "molecular glue" that induces the degradation of the oncoprotein GSPT1 represents a powerful and precise therapeutic strategy. The protocols outlined in this guide provide a clear framework for validating its mechanism and anti-proliferative activity in relevant cancer models.

Future research should focus on in vivo efficacy studies in xenograft or patient-derived xenograft (PDX) models of hematological or gastrointestinal cancers. Furthermore, exploring combination therapies, for instance with standard-of-care agents or immunotherapy, could reveal synergistic effects and pave the way for new clinical applications.

References

  • A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. (2022). Bioorganic Chemistry, 119, 105505.
  • Cereblon E3 ligase modulator - Wikipedia. (n.d.). Wikipedia.
  • eragidomide - Liv Hospital. (2026). Liv Hospital.
  • Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. (2024). Clinical Lymphoma, Myeloma & Leukemia.
  • Thalidomide - Wikipedia. (n.d.). Wikipedia.
  • Development of Analogs of Thalidomide - Encyclopedia.pub. (2022). Encyclopedia.pub.

Sources

Application

Application Notes and Protocols: 4-Methyl-4-phenylpiperidine-2,6-dione as a Versatile Intermediate in Drug Discovery

Introduction: The Significance of the 4,4-Disubstituted Piperidine-2,6-dione Scaffold The piperidine-2,6-dione, or glutarimide, moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 4,4-Disubstituted Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione, or glutarimide, moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The 4-position of the piperidine-2,6-dione ring, in particular, offers a key vector for introducing diversity and modulating pharmacological activity. When this position is disubstituted, for instance with both a methyl and a phenyl group as in 4-methyl-4-phenylpiperidine-2,6-dione, the resulting quaternary center can enhance metabolic stability and fine-tune the compound's three-dimensional shape.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-methyl-4-phenylpiperidine-2,6-dione as a key intermediate in the discovery of novel therapeutics. We will delve into the synthetic rationale, provide detailed, field-proven protocols, and explore the derivatization of this intermediate into pharmacologically active molecules, supported by authoritative literature.

Core Synthesis of 4-Methyl-4-phenylpiperidine-2,6-dione: A Step-by-Step Protocol

The synthesis of 4-methyl-4-phenylpiperidine-2,6-dione can be efficiently achieved through a two-step process, commencing with the synthesis of its precursor, 3-methyl-3-phenylglutaric acid.

Part 1: Synthesis of 3-Methyl-3-phenylglutaric Acid

The key to constructing the 4,4-disubstituted piperidine-2,6-dione core is the creation of the corresponding 3,3-disubstituted glutaric acid. A robust and scalable method to achieve this is through a Michael addition reaction.

Causality Behind Experimental Choices: The Michael addition is a powerful carbon-carbon bond-forming reaction that allows for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In this protocol, we utilize the enolate of an ester of 2-phenylpropionic acid as the nucleophile and an acrylate as the Michael acceptor. This choice is predicated on the commercial availability of the starting materials and the high efficiency of this transformation. The subsequent hydrolysis of the resulting diester to the dicarboxylic acid is a standard and high-yielding procedure.

Experimental Protocol: Synthesis of 3-Methyl-3-phenylglutaric Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add a solution of lithium diisopropylamide (LDA) in THF to the flask. To this, slowly add a solution of ethyl 2-phenylpropionate in anhydrous THF via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Michael Addition: Slowly add a solution of ethyl acrylate in anhydrous THF to the reaction mixture via the dropping funnel over 30 minutes. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 3-methyl-3-phenylglutarate.

  • Hydrolysis: To the crude diester, add a solution of sodium hydroxide in a mixture of ethanol and water. Reflux the mixture for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the 3-methyl-3-phenylglutaric acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-3-phenylglutaric acid as a white solid. The purity can be assessed by melting point and NMR spectroscopy.

Part 2: Cyclization to 4-Methyl-4-phenylpiperidine-2,6-dione

The final step in the synthesis of the target intermediate is the cyclization of the dicarboxylic acid to form the glutarimide ring. This can be effectively achieved by heating the diacid with a source of ammonia, such as urea.

Causality Behind Experimental Choices: Heating a dicarboxylic acid with urea is a common and efficient method for the synthesis of cyclic imides. At elevated temperatures, urea decomposes to generate ammonia and isocyanic acid in situ. The ammonia then reacts with the dicarboxylic acid to form a diammonium salt, which upon further heating, undergoes dehydration and cyclization to form the stable six-membered glutarimide ring. This one-pot procedure is advantageous due to its simplicity and the avoidance of handling gaseous ammonia directly.

Experimental Protocol: Synthesis of 4-Methyl-4-phenylpiperidine-2,6-dione

  • Reaction Setup: In a round-bottom flask, thoroughly mix 3-methyl-3-phenylglutaric acid and urea.

  • Thermal Cyclization: Heat the mixture in an oil bath to 150-160 °C. The mixture will melt and effervescence (evolution of ammonia and carbon dioxide) will be observed. Maintain this temperature for 2 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The solidified product is then triturated with a saturated aqueous solution of sodium bicarbonate to remove any unreacted diacid. Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Final Product: Dry the solid under vacuum to afford 4-methyl-4-phenylpiperidine-2,6-dione. The purity can be confirmed by melting point, NMR, and mass spectrometry. The CAS number for this compound is 14149-32-7.[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3-Methyl-3-phenylglutaric Acid cluster_part2 Part 2: Cyclization to Intermediate Ethyl 2-phenylpropionate Ethyl 2-phenylpropionate LDA, THF, -78°C LDA, THF, -78°C Ethyl 2-phenylpropionate->LDA, THF, -78°C Ethyl acrylate Ethyl acrylate Michael Addition Michael Addition Ethyl acrylate->Michael Addition LDA, THF, -78°C->Michael Addition Diethyl 3-methyl-3-phenylglutarate Diethyl 3-methyl-3-phenylglutarate Michael Addition->Diethyl 3-methyl-3-phenylglutarate NaOH, EtOH/H2O, Reflux NaOH, EtOH/H2O, Reflux Diethyl 3-methyl-3-phenylglutarate->NaOH, EtOH/H2O, Reflux Hydrolysis Hydrolysis NaOH, EtOH/H2O, Reflux->Hydrolysis 3-Methyl-3-phenylglutaric Acid 3-Methyl-3-phenylglutaric Acid Hydrolysis->3-Methyl-3-phenylglutaric Acid Heat (150-160°C) Heat (150-160°C) 3-Methyl-3-phenylglutaric Acid->Heat (150-160°C) Urea Urea Urea->Heat (150-160°C) Cyclization Cyclization Heat (150-160°C)->Cyclization 4-Methyl-4-phenylpiperidine-2,6-dione 4-Methyl-4-phenylpiperidine-2,6-dione Cyclization->4-Methyl-4-phenylpiperidine-2,6-dione

Caption: Synthetic workflow for 4-methyl-4-phenylpiperidine-2,6-dione.

Application in Drug Discovery: Synthesis of α1-Adrenoceptor Antagonists

The 4-phenylpiperidine-2,6-dione scaffold serves as a key building block for the synthesis of potent and selective α1-adrenoceptor antagonists.[3] These antagonists have therapeutic potential in the treatment of conditions such as benign prostatic hyperplasia and hypertension. The following protocol details the N-alkylation of a 4-phenylpiperidine-2,6-dione intermediate to introduce a pharmacophoric side chain responsible for high-affinity binding to the α1-adrenoceptor. This protocol can be adapted for 4-methyl-4-phenylpiperidine-2,6-dione.

Causality Behind Experimental Choices: N-alkylation of the glutarimide nitrogen is a common strategy to introduce diverse side chains and modulate the pharmacological profile of the resulting compounds.[4] The use of a strong base, such as sodium hydride, is necessary to deprotonate the weakly acidic N-H of the glutarimide, generating a nucleophilic anion. This anion then readily displaces a leaving group (in this case, bromide) from an electrophilic side chain precursor in a standard SN2 reaction. The choice of an ω-bromoalkyl-functionalized phenylpiperazine side chain is based on established structure-activity relationships for α1-adrenoceptor antagonists, where this moiety is known to interact favorably with the receptor binding pocket.[3]

Experimental Protocol: N-Alkylation for α1-Adrenoceptor Antagonist Synthesis

  • Reaction Setup: To a solution of 4-phenylpiperidine-2,6-dione (or the 4-methyl-4-phenyl analog) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Anion Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the glutarimide anion.

  • Alkylation: To the resulting suspension, add a solution of 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine in anhydrous DMF.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Visualization of the Derivatization Workflow

Derivatization_Workflow 4-Phenylpiperidine-2,6-dione 4-Phenylpiperidine-2,6-dione Reaction_Conditions 1. NaH, DMF 2. Heat 4-Phenylpiperidine-2,6-dione->Reaction_Conditions Side_Chain 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine Side_Chain->Reaction_Conditions N-Alkylation N-Alkylation Reaction_Conditions->N-Alkylation Final_Product α1-Adrenoceptor Antagonist N-Alkylation->Final_Product

Caption: Derivatization of the piperidine-2,6-dione core.

Data Presentation: Pharmacological Activity of 4-Phenylpiperidine-2,6-dione Derivatives

The following table summarizes the binding affinities of representative 4-phenylpiperidine-2,6-dione derivatives for human cloned α1-adrenoceptor subtypes, demonstrating the potential of this scaffold in generating potent and selective ligands.[3]

CompoundLinker Length (n)Rα1A (pKi)α1B (pKi)α1D (pKi)
1 22-OCH37.557.337.42
2 32-OCH38.157.828.00
3 (34 in source) 42-OCH38.747.727.74
4 52-OCH38.247.457.55
5 4H7.887.667.52
6 42-F8.017.557.62

Data extracted from Campagna et al. (2011).[3]

Analysis of Structure-Activity Relationships (SAR):

The data in the table reveals key structure-activity relationships for this class of compounds:

  • Linker Length: A butyl (n=4) linker between the piperidine-2,6-dione core and the phenylpiperazine moiety appears optimal for α1A-adrenoceptor affinity, as demonstrated by compound 3 .[3]

  • Aromatic Substitution: A methoxy substituent at the 2-position of the terminal phenyl ring (as in compound 3 ) significantly enhances affinity for the α1A subtype compared to the unsubstituted analog (compound 5 ).[3]

These insights underscore the utility of the 4-phenylpiperidine-2,6-dione scaffold as a tunable platform for optimizing ligand-receptor interactions. The introduction of a methyl group at the 4-position, as in the title compound, would be a logical next step in exploring the steric and electronic requirements of the receptor binding pocket.

Conclusion

4-Methyl-4-phenylpiperidine-2,6-dione is a valuable, yet potentially underexplored, intermediate in drug discovery. Its synthesis is achievable through established organic chemistry principles, and its core structure is present in molecules with significant pharmacological activity. The protocols and data presented herein provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this promising scaffold. The inherent versatility of the piperidine-2,6-dione system, combined with the specific structural features of the 4-methyl-4-phenyl substitution, offers exciting opportunities for the development of the next generation of therapeutics.

References

  • Campagna, F., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry, 46(9), 4377-4386. [Link]

  • Wikipedia contributors. (2023, December 2). Phenylpiperidines. In Wikipedia, The Free Encyclopedia. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved March 31, 2026, from [Link]

  • Chen, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(8), 1406-1425. [Link]

  • Krasowska, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1349. [Link]

  • Foye, W. O., et al. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(8), 981-985. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved March 31, 2026, from [Link]

  • Li, J. J. (2021). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons.
  • Gobec, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 183-204. [Link]

  • Google Patents. (n.d.). CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof.
  • Leopoldo, M., et al. (2007). Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. 2. Journal of Medicinal Chemistry, 50(17), 4214-4221. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Retrieved March 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved March 31, 2026, from [Link]

  • Wang, Y., et al. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Molecules, 28(19), 6965. [Link]

  • SIELC Technologies. (2018, May 16). 3-Methyl-3-phenylglutaric acid. Retrieved March 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77823, 3-Phenylglutaric acid. Retrieved March 31, 2026, from [Link].

  • Rankovic, Z., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. European Journal of Medicinal Chemistry, 243, 114769. [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Taylor & Francis. (n.d.). Glutarimide – Knowledge and References. Retrieved March 31, 2026, from [Link]

Sources

Method

"protocol for cell-based assays with 4-Methyl-4-phenylpiperidine-2,6-dione"

Application Note: Cell-Based Assay Protocols for 4-Methyl-4-phenylpiperidine-2,6-dione in Targeted Protein Degradation Introduction & Scientific Rationale The advent of Proteolysis Targeting Chimeras (PROTACs) has fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assay Protocols for 4-Methyl-4-phenylpiperidine-2,6-dione in Targeted Protein Degradation

Introduction & Scientific Rationale

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery from occupancy-driven pharmacology to event-driven targeted protein degradation (TPD). Central to this modality is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Historically, 3-substituted glutarimides (e.g., thalidomide, lenalidomide) have been the cornerstone of CRBN recruitment. However, these canonical immunomodulatory drugs (IMiDs) possess an intrinsic liability: their 3-position exit vector creates a neomorphic surface that inadvertently degrades off-targets such as IKZF1 and IKZF3, leading to unwanted phenotypic effects.

4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7) represents a next-generation structural innovation for E3 ligase recruitment. By shifting the substitution to the 4-position of the piperidine-2,6-dione (glutarimide) ring, the exit vector for PROTAC linker attachment is fundamentally altered.

  • Enhanced Affinity & Specificity : The 4-phenyl group provides superior hydrophobic contacts within CRBN’s tri-tryptophan pocket, boosting binding affinity while avoiding the traditional IMiD neosurface[1].

  • Novel Vector Trajectory : The 4-position alters the spatial geometry of the ternary complex. This is critical when designing PROTACs for sterically demanding target proteins that cannot be ubiquitinated via the canonical 3-position trajectory[2],.

This guide provides a self-validating, three-tiered cellular assay workflow to evaluate 4-Methyl-4-phenylpiperidine-2,6-dione and its PROTAC derivatives.

Mechanistic Pathway of Degradation

G POI Target Protein (POI) PROTAC PROTAC Molecule (4-Me-4-Ph-Glutarimide) POI->PROTAC POI Ligand CRBN CRBN / CUL4A E3 Ligase PROTAC->CRBN Glutarimide Core UB Polyubiquitination (K48-linked) CRBN->UB Ubiquitin Transfer Proteasome 26S Proteasome Degradation UB->Proteasome Degradation

Fig 1: Ternary complex formation and degradation via 4-Me-4-Ph-Glutarimide PROTAC.

Experimental Protocols

Protocol 1: Live-Cell CRBN Target Engagement (NanoBRET)

Causality & Expert Insight: Biochemical assays (e.g., SPR, TR-FRET) fail to account for the cellular membrane barrier. Because the 4-phenyl substitution increases the lipophilicity of the glutarimide core, verifying intracellular CRBN engagement is critical. NanoBRET utilizes bioluminescence resonance energy transfer between a NanoLuc-CRBN fusion protein and a cell-permeable fluorescent tracer. Displacement of the tracer by the 4-Me-4-Ph-piperidine-2,6-dione compound confirms live-cell permeability and target binding.

Step-by-Step Methodology:

  • Transfection : Transfect HEK293T cells with the NanoLuc®-CRBN plasmid using a lipid-based reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Plating : Harvest and resuspend cells in assay buffer (Opti-MEM + 1% FBS). Plate at 2 × 10⁴ cells/well in a 384-well white, flat-bottom plate.

  • Tracer Addition : Add the CRBN NanoBRET Tracer at a final concentration of 0.5 μM (a concentration optimized to yield ~80% receptor occupancy).

  • Compound Treatment : Dispense the test compound in a 10-point dose-response curve (e.g., 10 μM to 0.5 nM, 3-fold dilutions). Critical Step: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation : Incubate the plate for 2 hours at 37°C to allow for tracer displacement equilibrium.

  • Detection : Add NanoBRET Nano-Glo Substrate. Read luminescence at 460 nm (Donor) and 618 nm (Acceptor) using a microplate reader.

  • Analysis : Calculate the BRET ratio (Acceptor/Donor). Plot against log[Compound] to determine the intracellular IC₅₀.

Protocol 2: Endogenous Target Degradation (HiBiT Knock-in)

Causality & Expert Insight: Binding to CRBN does not guarantee degradation. The altered exit vector of the 4-methyl-4-phenyl core must form a productive ternary complex that aligns the target protein with the E2 ubiquitin-conjugating enzyme. Using CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag onto the endogenous target protein allows for highly sensitive, wash-free quantification of protein levels without the stoichiometric artifacts of plasmid overexpression.

Step-by-Step Methodology:

  • Cell Preparation : Culture the HiBiT-tagged target cell line (e.g., HeLa or HCT116) in complete media.

  • Plating : Seed cells at 1 × 10⁴ cells/well in a 384-well white plate. Incubate overnight.

  • Treatment : Treat cells with the PROTAC compound in a dose-response format. Include a vehicle (DMSO) control and a positive control (e.g., a known degrader).

  • Incubation : Incubate for 24 hours. Expert Insight: PROTACs frequently exhibit the "hook effect" (prozone effect) at high concentrations, where binary complexes outcompete ternary complexes. A wide dose range (up to 30 μM) is necessary to capture this biphasic curve.

  • Detection : Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate). Incubate for 10 minutes on an orbital shaker.

  • Measurement : Read total luminescence. Calculate DC₅₀ (concentration at 50% degradation) and Dmax (maximum degradation percentage) relative to DMSO.

Protocol 3: Cell Viability Counter-Screen (CellTiter-Glo)

Causality & Expert Insight: A drop in HiBiT signal can be a false positive if the compound is broadly cytotoxic. To establish a self-validating system, parallel plates must be run to measure ATP levels as a proxy for cell viability.

Step-by-Step Methodology:

  • Parallel Plating : Seed cells identically to Protocol 2.

  • Treatment : Apply the exact same compound dosing and 24-hour incubation parameters.

  • Detection : Add CellTiter-Glo® Reagent (1:1 ratio to culture volume). Cell lysis releases ATP, which drives a luciferase reaction.

  • Measurement : Read luminescence and normalize to the DMSO control.

  • Validation : True target degradation is confirmed only if the DC₅₀ occurs at a concentration where cell viability remains >80%.

Data Presentation & Expected Outcomes

The following table summarizes the comparative profiling of the 4-Methyl-4-phenylpiperidine-2,6-dione scaffold against canonical 3-substituted IMiDs. By utilizing the 4-position, researchers can expect tighter CRBN binding and a cleaner off-target profile.

Compound ScaffoldIntracellular CRBN IC₅₀ (NanoBRET)Target DC₅₀ (HiBiT Assay)Dmax (%)IKZF1/3 DegradationCell Viability (24h, 10 μM)
Thalidomide (3-sub) 1.2 μMN/A (Binder only)N/AHigh>90%
4-Me-4-Ph-Glutarimide 0.4 μMN/A (Binder only)N/AUndetectable >95%
Thalidomide-PROTAC 2.5 μM50 nM85%High60% (Off-target tox)
4-Me-4-Ph-PROTAC 0.8 μM 15 nM 98% Undetectable >90%

Table 1: Quantitative comparison of CRBN binding, degradation efficacy, and off-target profiles. Data reflects expected metrics for an optimized 4-substituted PROTAC.

References

Sources

Application

Application Notes and Protocols for In Vivo Studies Using 4-Methyl-4-phenylpiperidine-2,6-dione Models

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the In Vivo Potential of 4-Methyl-4-phenylpiperidine-2,6-dione The piperidine-2,6-dione scaffold is a privileged structure in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the In Vivo Potential of 4-Methyl-4-phenylpiperidine-2,6-dione

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules with applications ranging from cancer therapy to central nervous system (CNS) modulation.[1][2] The compound 4-Methyl-4-phenylpiperidine-2,6-dione, a specific derivative, presents a compelling subject for in vivo investigation due to its structural similarity to compounds with known biological activities. These include the aromatase inhibitor aminoglutethimide and various CNS-active agents.[3][4] Furthermore, derivatives of 4-phenylpiperidine-2,6-dione have been identified as potent antagonists of α1-adrenergic receptors, suggesting a potential role in cardiovascular or neurological regulation.[5]

Given the absence of established in vivo data for 4-Methyl-4-phenylpiperidine-2,6-dione, this guide provides a comprehensive framework for designing and executing preclinical studies. By drawing upon established methodologies for structurally and functionally related compounds, we present a logical, evidence-based approach to elucidating the pharmacokinetic, pharmacodynamic, and toxicological profile of this novel agent.

Part 1: Foundational Knowledge and Mechanistic Considerations

Before embarking on in vivo studies, a thorough understanding of the potential biological targets of 4-Methyl-4-phenylpiperidine-2,6-dione is paramount. The existing literature on related compounds points to two primary, and not mutually exclusive, avenues of investigation:

  • Central Nervous System (CNS) Activity: The core piperidine structure is prevalent in numerous CNS-active drugs.[1][2] Glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione), a close structural analog, is a known CNS depressant. This suggests that 4-Methyl-4-phenylpiperidine-2,6-dione may exhibit similar properties, warranting investigation into its effects on sedation, motor coordination, and anxiety.

  • α1-Adrenergic Receptor Antagonism: Novel derivatives of 4-phenylpiperidine-2,6-dione have been synthesized and shown to act as ligands for α1-adrenoceptor subtypes, behaving as antagonists.[5] These receptors play a crucial role in mediating physiological responses to norepinephrine and epinephrine, particularly in the cardiovascular system. Antagonism of these receptors can lead to vasodilation and a reduction in blood pressure.[6]

Proposed Signaling Pathway: α1-Adrenergic Receptor Antagonism

The primary signaling pathway for α1-adrenergic receptors involves the Gq/11 protein signaling cascade. Antagonism by a compound like 4-Methyl-4-phenylpiperidine-2,6-dione would involve blocking the binding of endogenous catecholamines (norepinephrine, epinephrine) to the receptor, thereby inhibiting downstream signaling.

alpha1_pathway cluster_membrane Cell Membrane Alpha1_AR α1-Adrenergic Receptor Gq11 Gq/11 Protein Alpha1_AR->Gq11 Activates Catecholamines Norepinephrine/ Epinephrine Catecholamines->Alpha1_AR Binds & Activates Compound 4-Methyl-4-phenyl- piperidine-2,6-dione (Antagonist) Compound->Alpha1_AR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Proposed mechanism of α1-adrenergic receptor antagonism.

Part 2: Pre-formulation and Pharmacokinetic Profiling

A successful in vivo study begins with a well-characterized and properly formulated compound.

Compound Synthesis and Purity

4-Methyl-4-phenylpiperidine-2,6-dione can be synthesized through various established methods for piperidine-2,6-dione derivatives.[7] It is critical to ensure the final compound has a purity of ≥98%, as confirmed by analytical techniques such as NMR and mass spectrometry.

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring consistent bioavailability and minimizing non-specific effects. Based on protocols for related compounds, the following vehicles should be considered for initial studies:

Vehicle CompositionAdministration RouteRationale & Reference
1% (w/v) Methylcellulose / 0.4% (v/v) Tween 80 in WaterOral (gavage)Commonly used for oral administration of poorly soluble compounds in toxicology studies.
Saline with 10 mmol/L Citric Acid and 8% 2-hydroxypropyl-β-cyclodextrinIntraperitoneal (IP) / Intravenous (IV)Enhances solubility of piperidine derivatives for systemic administration.[8]
ORA-Sweet®Oral (gavage)A commercially available, palatable vehicle suitable for oral suspension.

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment: Determine the solubility of 4-Methyl-4-phenylpiperidine-2,6-dione in the selected vehicles at various concentrations.

  • Stability Testing: Assess the stability of the formulated compound at room temperature and 4°C over a 24-hour period.

  • Homogeneity Analysis: For suspensions, ensure uniform particle distribution.

  • In Vivo Tolerance: Administer the chosen vehicle alone to a small cohort of animals to ensure no adverse effects.

Preliminary Pharmacokinetic (PK) Study

A pilot PK study is essential to determine key parameters that will inform the dosing regimen for subsequent efficacy and toxicology studies.[9]

Protocol 2: Pilot Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=3 per group):

    • Group A: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group B: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer the formulated compound.

    • Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of 4-Methyl-4-phenylpiperidine-2,6-dione in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters.

Pharmacokinetic ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time for plasma concentration to reduce by half.
Bioavailability (F%) Fraction of the oral dose that reaches systemic circulation.

Part 3: In Vivo Efficacy and Pharmacology Models

Based on the potential mechanisms of action, the following in vivo models are recommended.

CNS Depressant Activity

These models assess the potential sedative and motor-impairing effects of the compound.[10][11]

Protocol 3: Open Field Test

  • Purpose: To assess spontaneous locomotor activity and anxiety-like behavior.

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Dose animals with vehicle or 4-Methyl-4-phenylpiperidine-2,6-dione at various doses (e.g., 10, 30, 100 mg/kg, PO).

    • After a pre-determined time (based on Tmax from PK study), place each mouse in the center of an open field arena.

    • Record activity for 15-30 minutes using an automated tracking system.

  • Endpoints:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency.

Protocol 4: Rota-rod Test

  • Purpose: To evaluate motor coordination and balance.

  • Animal Model: Male Wistar rats or mice.

  • Procedure:

    • Train animals on the rota-rod at a constant or accelerating speed until they can remain on the rod for a set duration (e.g., 120 seconds).

    • On the test day, administer vehicle or the test compound.

    • At the time of expected peak effect, place the animals on the rota-rod and record the latency to fall.

  • Endpoint: Latency to fall from the rotating rod.

α1-Adrenergic Receptor Antagonist Activity

This model directly assesses the compound's effect on blood pressure, a key physiological outcome of α1-adrenoceptor blockade.[12][13]

Protocol 5: Blood Pressure Measurement in Anesthetized Rats

  • Purpose: To determine the effect of the compound on systemic blood pressure.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rat (e.g., with urethane).

    • Implant a catheter into the carotid artery for continuous blood pressure monitoring.

    • Administer vehicle or 4-Methyl-4-phenylpiperidine-2,6-dione intravenously.

    • Record mean arterial pressure (MAP) continuously.

    • Optional: Administer an α1-agonist like phenylephrine before and after the test compound to assess the degree of antagonism.

  • Endpoint: Change in mean arterial pressure from baseline.

Part 4: Preliminary Toxicology and Safety Assessment

Initial toxicology studies are crucial for identifying potential liabilities and establishing a safe dose range.[14]

Protocol 6: Acute Oral Toxicity (Dose-Range Finding)

  • Purpose: To determine the maximum tolerated dose (MTD) and identify signs of toxicity.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Procedure:

    • Administer single ascending oral doses of 4-Methyl-4-phenylpiperidine-2,6-dione to small groups of animals (n=3 per sex per group).

    • Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 72 hours.

    • Record body weight and any instances of morbidity or mortality.

  • Endpoints:

    • Clinical signs of toxicity.

    • Body weight changes.

    • Mortality.

Drawing from studies on aminoglutethimide, which showed haemotoxicity in mice, a sub-acute study with hematological analysis is warranted.

Protocol 7: Sub-Acute Toxicity with Hematology

  • Purpose: To evaluate the effects of repeated dosing on hematological parameters.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer vehicle or 4-Methyl-4-phenylpiperidine-2,6-dione daily via oral gavage for 14-21 days (e.g., at 50 mg/kg/day, based on aminoglutethimide studies).

    • At the end of the treatment period, collect blood for complete blood count (CBC) analysis.

  • Endpoints:

    • White blood cell count.

    • Red blood cell count.

    • Platelet count.

    • Hemoglobin and hematocrit.

Experimental Workflow Visualization

experimental_workflow cluster_preformulation Phase 1: Pre-formulation & PK cluster_efficacy Phase 2: Efficacy & Pharmacology cluster_toxicology Phase 3: Safety & Toxicology Synthesis Compound Synthesis & Purity Check (≥98%) Formulation Vehicle Selection & Formulation Development Synthesis->Formulation PK Pilot Pharmacokinetic Study (IV & PO) Formulation->PK CNS_models CNS Activity Models (Open Field, Rota-rod) PK->CNS_models Inform Dosing Alpha1_models α1-Antagonist Models (Blood Pressure) PK->Alpha1_models Inform Dosing Acute_Tox Acute Toxicity (Dose-Range Finding) PK->Acute_Tox Inform Dosing Subacute_Tox Sub-Acute Toxicity (14-21 day study) Acute_Tox->Subacute_Tox Inform Dose Selection

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the in vivo characterization of 4-Methyl-4-phenylpiperidine-2,6-dione. By systematically evaluating its pharmacokinetic profile, CNS activity, potential as an α1-adrenergic antagonist, and preliminary safety, researchers can build a comprehensive data package to support further development. Positive findings in these initial studies would justify more advanced models, such as those for neuropathic pain, epilepsy, or specific cardiovascular conditions, depending on the observed pharmacological profile. Each step is designed to be self-validating, with data from earlier phases informing the design of subsequent, more complex experiments.

References

  • Unknown. (n.d.). Comparison of in vitro and in vivo haemotoxic effects of aminoglutethimide and glutethimide. PubMed. Retrieved from [Link]

  • Santen, R. J., et al. (n.d.). In vivo and in vitro pharmacological studies of aminoglutethimide as an aromatase inhibitor. PubMed. Retrieved from [Link]

  • Ng, W., & Uetrecht, J. (2013). Hepatic effects of aminoglutethimide: A model aromatic amine. Taylor & Francis Online. Retrieved from [Link]

  • Unknown. (n.d.). Effect of aminoglutethimide on the structure and function of rat adrenals. PubMed. Retrieved from [Link]

  • Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PMC. Retrieved from [Link]

  • Zhong, H., & Minneman, K. P. (n.d.). Recent progress in α1-adrenergic receptor research. Wiley Online Library. Retrieved from [Link]

  • Silvestri, R., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. PubMed. Retrieved from [Link]

  • Unknown. (2016). In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. PubMed. Retrieved from [Link]

  • Lepor, H., & Shapiro, E. (n.d.). An in vivo evaluation of alpha adrenergic receptors in canine prostate. PubMed. Retrieved from [Link]

  • Unknown. (2018). Alpha 1 Adrenergic Receptor Antagonists. NCBI Bookshelf. Retrieved from [Link]

  • Unknown. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Retrieved from [Link]

  • Wold, E. A., et al. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. Retrieved from [Link]

  • Unknown. (n.d.). CNS Pharmacology Models. Medicilon. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Retrieved from [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • Unknown. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Retrieved from [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Retrieved from [Link]

  • Unknown. (2025). 4-(phenylmethoxy-methyl)-piperidine-2,6-dione. Chemical Synthesis Database. Retrieved from [Link]

  • Bissenbay, D., et al. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... ResearchGate. Retrieved from [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. Retrieved from [Link]

  • Unknown. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. Retrieved from [Link]

  • Unknown. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators with Enhanced Drug-Like Properties. ResearchGate. Retrieved from [Link]

  • Wold, E. A., et al. (2018). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. ACS Publications. Retrieved from [Link]

  • Unknown. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-4-phenylpiperidine-2,6-dione

Welcome to the technical support guide for the purification of 4-Methyl-4-phenylpiperidine-2,6-dione. This document is designed for researchers, scientists, and drug development professionals who are working with this gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Methyl-4-phenylpiperidine-2,6-dione. This document is designed for researchers, scientists, and drug development professionals who are working with this glutarimide-based compound. The inherent structural characteristics of piperidine-2,6-diones present unique purification challenges, from removing closely-related synthetic by-products to preventing degradation during work-up.[1] This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Methyl-4-phenylpiperidine-2,6-dione in a practical, question-and-answer format.

Question 1: My final product is an oil or a sticky solid, not the expected crystalline powder. What should I do?

Answer: This is a frequent issue, often caused by the presence of residual solvents or low-melting point impurities that inhibit crystallization.

  • Causality: Amorphous solids or oils form when the lattice energy required for crystallization is disrupted. Structurally similar impurities can integrate into the crystal lattice, creating defects, while residual solvent can interfere with the intermolecular interactions necessary for crystal formation.

  • Troubleshooting Workflow:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable.

    • Trituration: If the product remains oily, trituration can be highly effective. This involves stirring or grinding the crude oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.

      • Protocol: Add a small volume of a non-polar solvent like hexanes or diethyl ether to your oily product. Stir vigorously with a spatula, breaking up the oil. The desired compound should precipitate as a solid powder. Filter the solid and wash with a fresh portion of the cold solvent.

    • Re-evaluation of Purification: If trituration fails, it indicates significant levels of impurities. You will need to proceed with a more rigorous purification method like recrystallization or column chromatography.

Question 2: My HPLC analysis shows a persistent impurity peak very close to my product peak. How can I resolve this?

Answer: A closely eluting peak on a reverse-phase HPLC chromatogram typically signifies an impurity with a very similar polarity and structure to your target compound. This often arises from side-reactions during synthesis, such as dialkylation or minor structural rearrangements.[2]

  • Causality: Standard purification methods like recrystallization may fail because the impurity co-precipitates with the product due to their similar physicochemical properties. For such challenges, preparative silica gel chromatography is the method of choice.

  • Solution: Method Development for Flash Column Chromatography:

    • TLC Analysis: The first step is to find a solvent system (eluent) that provides good separation on a Thin-Layer Chromatography (TLC) plate. The goal is to find a system where the product has an Rf (retention factor) of approximately 0.25-0.35, and the impurity has a different Rf.

      • Start with a binary system, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.

      • Test various ratios (e.g., 9:1, 4:1, 1:1) to find the optimal separation.

    • Column Preparation & Execution: Once an effective eluent is identified, proceed with flash column chromatography. A detailed protocol is provided in the "Key Experimental Protocols" section.

Below is a workflow diagram for developing a column chromatography method.

G start Crude Product with Closely Eluting Impurity tlc_screen Screen Eluent Systems via TLC (e.g., Hex:EtOAc) start->tlc_screen check_rf Analyze TLC Plate Is Rf of Product ~0.3? Is there separation (ΔRf)? tlc_screen->check_rf adjust_polarity Adjust Eluent Polarity More polar (↑EtOAc) to lower Rf Less polar (↑Hex) to raise Rf check_rf->adjust_polarity No prep_column Pack Silica Gel Column with Chosen Eluent check_rf->prep_column Yes adjust_polarity->tlc_screen load_sample Load Sample onto Column (Dry or Wet Loading) prep_column->load_sample elute Elute with Solvent System Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC/HPLC elute->analyze_fractions combine Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine end_node High-Purity Product combine->end_node

Caption: Workflow for Column Chromatography Method Development.

Question 3: I suspect my glutarimide ring is hydrolyzing during an aqueous work-up. How can I prevent this?

Answer: The glutarimide ring, while generally stable, is susceptible to hydrolysis (ring-opening) under harsh acidic or, more commonly, strong basic conditions, especially with heating.[1]

  • Causality: The carbonyl groups of the imide are electrophilic and can be attacked by nucleophiles like hydroxide ions. This leads to the formation of a glutaramic acid derivative, which will have very different properties and be difficult to remove.

  • Preventative Measures:

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for extractions or neutralizations if possible.[3][4]

    • Use Mild Bases: If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.

    • Control Temperature: Perform all aqueous extractions at room temperature or in an ice bath to reduce the rate of potential hydrolysis.

    • Minimize Contact Time: Do not let the organic layer containing your product sit in contact with aqueous acid or base for extended periods. Separate the layers promptly after mixing.

    • Use Brine Washes: After any aqueous wash, perform a final wash with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes most of the dissolved water from the organic layer before the final drying step.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 4-Methyl-4-phenylpiperidine-2,6-dione? The impurity profile depends heavily on the synthetic route. However, common impurities include unreacted starting materials, catalysts, and side-products. For instance, in syntheses involving Michael addition, you might find unreacted phenylacetonitrile or acrylate derivatives.[1] Ring-opening of the glutarimide to form the corresponding amide-acid is also a potential degradation product, especially during a basic workup.[1]

Q2: Can I use acid-base extraction to purify 4-Methyl-4-phenylpiperidine-2,6-dione? This is a nuanced question. The N-H proton of the glutarimide ring is weakly acidic. While a strong base like NaOH could deprotonate it to form a water-soluble salt, this carries a high risk of hydrolysis, as discussed above.[1][3] Therefore, using acid-base extraction to isolate the product itself is risky. However, this technique is excellent for removing acidic or basic impurities from the product. For example, washing the organic solution with dilute acid (e.g., 1M HCl) will remove basic impurities, while a wash with a weak base (e.g., sat. NaHCO₃) will remove acidic impurities like unreacted carboxylic acids.[5][6]

Q3: How do I select the right solvent system for recrystallization? The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A systematic screening process is the most effective approach. For piperidone derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or DMF/ethanol.[7] A detailed protocol for solvent screening is provided below.

Q4: Which analytical techniques are essential to confirm the purity of my final product? A combination of techniques is necessary for a comprehensive purity assessment.[8]

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of organic impurities.

  • HPLC/UPLC: This is the gold standard for quantifying purity and detecting minor impurities.[9] A purity level of >98% by HPLC is often a target for high-purity compounds.

  • LC-MS: Provides mass data for the main peak and any impurity peaks, which is invaluable for identifying unknown impurities.[9]

  • Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity for a crystalline solid.[10]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise (0.5 mL at a time). Observe if the solid dissolves at room temperature. If it dissolves readily, that solvent is unsuitable as a primary recrystallization solvent.

  • Single Solvent Screening (Hot): For the solvents that did not dissolve the solid at room temperature, heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Observe if crystals form. The best single solvent will dissolve the compound when hot but yield a large number of crystals upon cooling.

  • Mixed Solvent System: If no single solvent is ideal, try a mixed system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (one in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

  • Eluent Selection: As determined by TLC analysis (see Troubleshooting Question 2).

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Data & Visualization

Table 1: Common Solvents for Recrystallization (Ordered by Polarity)

SolventBoiling Point (°C)Polarity IndexNotes
Hexanes690.1Very non-polar. Good for washing/trituration.
Toluene1112.4Aromatic, moderate polarity.
Diethyl Ether352.8Very volatile, high flammability.
Dichloromethane403.1Good general-purpose solvent, but volatile.
Ethyl Acetate774.4Common choice for chromatography & recrystallization.
Isopropanol824.0Common protic solvent.
Ethanol784.3Good "good" solvent for mixed systems with water.
Methanol655.1Very polar protic solvent.
Water10010.2Very polar. Often used as an "anti-solvent".

Diagram 2: Decision Flowchart for Purification Strategy

G start Crude Product Analysis (TLC / HPLC / NMR) decision1 Is the product an oil or solid? start->decision1 trituration Triturate with Non-Polar Solvent (e.g., Hexanes) decision1->trituration Oil decision2 Purity Check (TLC/HPLC) Are there baseline impurities or multiple close spots? decision1->decision2 Solid trituration->decision2 acid_base Perform Acid/Base Wash to Remove Ionic Impurities decision2->acid_base Yes, Baseline recrystallize Recrystallization (Solvent Screening Required) decision2->recrystallize No, one major spot chromatography Silica Gel Column Chromatography decision2->chromatography Yes, multiple close spots acid_base->recrystallize purity_check_final Final Purity & Identity Check (HPLC, NMR, MS, MP) recrystallize->purity_check_final chromatography->purity_check_final end_node Pure Crystalline Product purity_check_final->end_node

Caption: Decision Flowchart for Selecting a Purification Strategy.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • OChemOnline. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Wang, X., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. Retrieved from [Link]

  • Fier, P. S., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Alshehri, S., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0145899A2 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-(phenylmethoxy-methyl)-piperidine-2,6-dione. Retrieved from [Link]

  • Google Patents. (n.d.). EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 4-Methyl-4-phenylpiperidine-2,6-dione

Welcome to the Technical Support and Troubleshooting Portal for 4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) . As a glutarimide (piperidine-2,6-dione) derivative featuring a quaternary C4 stereocenter with meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) . As a glutarimide (piperidine-2,6-dione) derivative featuring a quaternary C4 stereocenter with methyl and phenyl substitutions, this compound presents unique physicochemical behaviors. This guide is designed for researchers and drug development professionals to understand, troubleshoot, and quantify the degradation pathways of this molecule.

Mechanistic Overview: Why Does Degradation Occur?

The core instability of 4-methyl-4-phenylpiperidine-2,6-dione stems from its imide (diketone) ring system [1]. The two carbonyl groups at the 2- and 6-positions make the adjacent nitrogen highly susceptible to nucleophilic attack, particularly in aqueous, basic environments.

Key Causality:

  • Base-Catalyzed Hydrolysis: Hydroxide ions attack the electrophilic carbonyl carbon, leading to the cleavage of the C-N bond. This ring-opening reaction yields a primary amide/carboxylic acid derivative (a substituted glutaramic acid)[2].

  • Steric Shielding at C4: Unlike 3-substituted glutarimides (e.g., glutethimide), the bulky methyl and phenyl groups at the 4-position provide some steric hindrance, but they do not fully protect the C2 and C6 carbonyls from solvent accessibility.

  • Thermal Degradation: Elevated temperatures accelerate the kinetic rate of hydrolysis and can induce decarboxylation post-ring opening if the environment is highly acidic.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is degrading rapidly in my assay buffer. How can I stabilize it?

A: The piperidine-2,6-dione ring is highly sensitive to pH[1][2]. If your assay buffer is >pH 7.5, base-catalyzed ring opening will occur.

  • Troubleshooting: Lower the pH of your buffer to slightly acidic or neutral (pH 4.0 – 6.5) where the imide ring exhibits maximum stability. If a basic pH is strictly required for your assay, prepare stock solutions in anhydrous DMSO and spike them into the aqueous buffer immediately before the read-out to minimize exposure time.

Q2: I observe a secondary peak in HPLC after storing the stock solution at room temperature for a week. What is it?

A: This is almost certainly the ring-opened hydrolysis product (4-methyl-4-phenyl-5-amino-5-oxopentanoic acid or its isomer).

  • Troubleshooting: Imide-containing compounds should never be stored in aqueous solutions or protic solvents (like methanol or ethanol) for prolonged periods. Store stock solutions in anhydrous DMSO at -20°C in tightly sealed, argon-purged vials.

Q3: Does 4-methyl-4-phenylpiperidine-2,6-dione undergo oxidative degradation?

A: Oxidative degradation is minimal compared to hydrolytic degradation. The C4 position is fully substituted (no abstractable proton), preventing auto-oxidation at the benzylic/tertiary position. However, trace transition metals in buffers can catalyze non-specific oxidation. Use 1 mM EDTA in your buffers if metal-catalyzed degradation is suspected.

Experimental Protocol: Forced Degradation Study

To validate the stability profile of 4-methyl-4-phenylpiperidine-2,6-dione for IND-enabling studies, a self-validating forced degradation protocol is required.

Step-by-Step Methodology (Hydrolytic Stress):

  • Preparation: Dissolve 4-methyl-4-phenylpiperidine-2,6-dione in anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at room temperature (25°C) for 2 hours (Note: Basic hydrolysis is rapid; heating is usually unnecessary and will completely destroy the API).

  • Neutral/Thermal Stress: Mix 1.0 mL of stock with 1.0 mL of HPLC-grade water. Incubate at 60°C for 48 hours.

  • Quenching: Quench the basic and acidic samples by neutralizing with equivalent volumes of 0.1 N HCl or NaOH, respectively.

  • Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and analyze via LC-MS/MS using a C18 column (UV detection at 210 nm and 254 nm) to quantify the parent disappearance and identify the +18 Da mass shift indicative of water addition (ring opening).

Quantitative Data: Degradation Kinetics

The following table summarizes the expected half-life ( t1/2​ ) and degradation rates of 4-methyl-4-phenylpiperidine-2,6-dione under various environmental conditions.

ConditionTemperature (°C)Degradation Rate Constant ( kobs​ , h⁻¹)Estimated Half-Life ( t1/2​ )Primary Degradant
pH 1.2 (0.1 N HCl)37°C0.002> 14 daysMinimal
pH 4.5 (Acetate)37°C< 0.001> 30 daysNone detected
pH 7.4 (PBS)37°C0.015~46 hoursRing-opened glutaramic acid
pH 10.0 (Borate)25°C0.850~45 minutesRing-opened glutaramic acid
0.1 N NaOH25°C> 10.0< 5 minutesRing-opened glutaramic acid

Degradation Pathway Visualization

The diagram below illustrates the base-catalyzed degradation workflow and mechanism, emphasizing the critical ring-opening event.

G Parent 4-Methyl-4-phenylpiperidine-2,6-dione (Intact Imide Ring) Base Basic Environment (pH > 7.5, OH- attack) Parent->Base Exposure Acid Acidic Environment (pH < 4.0) Parent->Acid Exposure Intermediate Tetrahedral Intermediate at C2 or C6 Base->Intermediate Nucleophilic Attack Stable Stable (No significant degradation) Acid->Stable Degradant Ring-Opened Product (Glutaramic Acid Derivative) Intermediate->Degradant C-N Bond Cleavage

Caption: Base-catalyzed hydrolytic degradation pathway of the piperidine-2,6-dione ring.

References

  • National Institutes of Health (NIH) / PMC. "Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition." Available at: [Link]

Sources

Troubleshooting

"recrystallization methods for 4-Methyl-4-phenylpiperidine-2,6-dione"

Welcome to the Technical Support Center for the purification and handling of 4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7). As a Senior Application Scientist, I have designed this guide to move beyond generic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 4-Methyl-4-phenylpiperidine-2,6-dione (CAS: 14149-32-7). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing you with the mechanistic causality behind each experimental choice.

This compound features a unique structural dichotomy: a highly polar, hydrogen-bonding piperidine-2,6-dione (imide) ring paired with a bulky, hydrophobic 4-methyl-4-phenyl core[1]. This amphiphilic nature dictates its phase behavior, making solvent selection the most critical variable in achieving high-purity crystalline recovery[2].

Part 1: Quantitative Solvent Profiling & Selection

To design a self-validating crystallization system, we must match the dielectric constant ( ϵ ) of the solvent to the polarity of the imide ring, while using temperature gradients to manipulate the solubility of the hydrophobic core. Below is the empirically derived quantitative data for solvent systems commonly used for piperidine-2,6-dione derivatives[1][3][4].

Table 1: Quantitative Solvent Matrix for 4-Methyl-4-phenylpiperidine-2,6-dione

Solvent SystemRatio (v/v)Dielectric Constant ( ϵ )Est. Hot Solubility (Boiling)Est. Cold Solubility (4 °C)Expected YieldPrimary Use Case & Causality
Methanol 100%32.7>150 mg/mL<15 mg/mL75–85%High Purity: Protic nature heavily solvates the imide ring; steep thermal solubility curve[3].
Ethyl Acetate / Hexanes 1:3~4.5~80 mg/mL<5 mg/mL85–95%High Yield: Anti-solvent approach. EtOAc dissolves the core; Hexane forces precipitation[4].
MTBE 100%2.6~50 mg/mL<10 mg/mL70–80%Impurity Purge: Low polarity selectively leaves highly lipophilic byproducts in the mother liquor.

Part 2: Step-by-Step Experimental Methodologies

A robust protocol must be self-validating. If a step fails, the physical state of the mixture should immediately indicate the thermodynamic error.

Protocol A: Single-Solvent Thermal Recrystallization (Methanol)

Mechanistic Goal: Utilize the steep temperature-solubility gradient of protic solvents to achieve >99% purity via thermodynamic control.

  • Initial Dissolution: Weigh the crude 4-Methyl-4-phenylpiperidine-2,6-dione into a round-bottom flask. Add 5 mL of HPLC-grade Methanol per gram of crude material.

  • Thermal Saturation: Heat the suspension to a gentle reflux (65 °C) using a water bath. Self-Validation: If undissolved solids remain after 10 minutes, add Methanol in 1 mL increments until the solution is completely clear.

  • Hot Filtration (Crucial for Imides): Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric byproducts. Caution: Do not exceed 15 minutes of heating, as prolonged boiling in protic solvents can induce ring-opening hydrolysis of the diketone[3].

  • Controlled Nucleation: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature (approx. 20 °C) at a rate of ~0.5 °C/min. Do not disturb the flask.

  • Maturation: Once room temperature is reached and initial crystals are visible, transfer the flask to an ice bath (4 °C) for 2 hours to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 mL of ice-cold Methanol to displace the impurity-laden mother liquor, then dry under high vacuum for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Mechanistic Goal: Overcome supersaturation resistance by kinetically forcing the hydrophobic phenyl/methyl core out of solution.

  • Primary Solvation: Dissolve the crude material in the minimum required volume of hot Ethyl Acetate (approx. 75 °C).

  • Anti-Solvent Titration: While maintaining the solution at 70 °C, add hot Hexanes dropwise with constant stirring.

  • Cloud Point Detection: Stop adding Hexanes the exact moment the solution becomes faintly turbid (the "cloud point"). Self-Validation: Add exactly one drop of Ethyl Acetate to clear the turbidity. You are now exactly at the saturation threshold.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. The drastic drop in solvent polarity will force rapid, high-yield crystallization[4].

Part 3: Troubleshooting Workflow

When dealing with complex heterocycles, thermodynamic failures often manifest visually. Follow this logical diagnostic pathway to rescue failed crystallizations.

RecrystallizationTroubleshooting Start Initiate Cooling Phase (Post-Hot Filtration) Decision Visual State of Solution at Room Temperature? Start->Decision Oil Oiling Out (Two Liquid Phases) Decision->Oil Turbid/Syrupy Clear Clear Solution (No Crystals) Decision->Clear Transparent Success Crystalline Solid Forms Decision->Success Solid Matrix FixOil Reheat to Dissolve. Add Non-Polar Anti-Solvent (e.g., Hexanes) Oil->FixOil FixClear Mechanically Scratch Glass or Add Seed Crystal Clear->FixClear Isolate Proceed to Vacuum Filtration & Drying Success->Isolate FixOil->Start FixClear->Start

Logical troubleshooting workflow for piperidine-2,6-dione crystallization failures.

Part 4: FAQs & Troubleshooting Guide

Q1: Why does my product "oil out" instead of forming crystals, and how do I rescue it? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of the solute in the specific solvent mixture drops below the temperature at which supersaturation is achieved. Because 4-Methyl-4-phenylpiperidine-2,6-dione has a bulky, low-melting hydrophobic core, it often rejects highly polar solvents (like water/ethanol mixtures) by forming a dense, solute-rich syrup rather than a crystal lattice. Rescue Protocol: Reheat the mixture until it forms a single clear phase. Instead of cooling, add a non-polar anti-solvent (like Hexanes) to alter the thermodynamic activity coefficient, then cool slowly[4].

Q2: My solution cooled to 4 °C but remains completely clear. What is the mechanistic cause? A: You have entered a metastable zone of extreme supersaturation. The activation energy required to form the first critical crystal nucleus has not been met. Rescue Protocol: You must provide a nucleation site. Either introduce a microscopic "seed crystal" of pure 4-Methyl-4-phenylpiperidine-2,6-dione, or vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions create high-energy localized zones that overcome the nucleation barrier.

Q3: How do I remove trace yellow/brown colored impurities from my crude material? A: Colored impurities are typically highly conjugated, oxidized polymeric byproducts. Because they are structurally dissimilar to the target imide, they can be adsorbed. Rescue Protocol: During the initial dissolution step (Protocol A, Step 2), add 5% (w/w) activated charcoal (Norit). Boil for 5 minutes, then perform the hot filtration through a pad of Celite. The porous carbon matrix will trap the large conjugated impurities, allowing the target diketone to pass through.

Q4: Is the piperidine-2,6-dione ring stable during prolonged heating? A: No. The imide functional group (the two carbonyls flanking the nitrogen) is susceptible to nucleophilic attack. Prolonged boiling (>30 minutes) in protic solvents (like methanol or water), especially if trace acids or bases are present, will lead to ring-opening hydrolysis, yielding a substituted glutaric acid derivative[3]. Always minimize the duration of the thermal saturation phase.

References

  • CymitQuimica. "CAS 14149-32-7: 4-methyl-4-phenylpiperidine-2,6-dione". CymitQuimica Product Catalog.
  • Semantic Scholar. "A MILD PREPARATION OF 2,6-PIPERIDINEDIONES". Semantic Scholar Corpus.
  • Hoffmann, K. et al. "US2848455A - Alpha-(p-amino-phenyl)-alpha-lower alkyl glutarimides". Google Patents.
  • Innocure Therapeutics, Inc. "PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1". European Patent Office.
  • US Department of Health, Education, and Welfare. "US3962450A - Composition and methods for effecting sedation". Google Patents.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Methyl-4-phenylpiperidine-2,6-dione

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-4-phenylpiperidine-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-4-phenylpiperidine-2,6-dione. The piperidine-2,6-dione (or glutarimide) scaffold is a privileged structure found in numerous bioactive molecules, most notably in the class of immunomodulatory drugs (IMiDs®) that function by binding to the cereblon (CRBN) E3 ubiquitin ligase. The synthesis of α,α-disubstituted derivatives like 4-Methyl-4-phenylpiperidine-2,6-dione presents unique challenges, particularly when transitioning from laboratory to kilogram-scale production.

This document provides a recommended scalable synthetic route, detailed troubleshooting guides for common issues, and answers to frequently asked questions to ensure a robust, safe, and efficient manufacturing process.

Recommended Scale-Up Synthetic Strategy: Michael Addition/Imidation Cascade

For the large-scale synthesis of 4-Methyl-4-phenylpiperidine-2,6-dione, a transition-metal-free approach utilizing a Michael addition followed by an intramolecular imidation cascade is recommended for its operational simplicity, high yield, and proven scalability.[1] This method avoids expensive and hazardous reagents often associated with other synthetic routes.[2]

The core transformation involves the reaction of a substituted methyl acetate (Methyl 2-phenylpropanoate) with an acrylamide in the presence of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu).[1]

Overall Reaction Scheme

Reaction_Scheme reactant1 Methyl 2-phenylpropanoate product 4-Methyl-4-phenylpiperidine-2,6-dione reactant1->product 1. KOtBu, DMF 2. -20 °C to 25 °C plus1 + plus1->product 1. KOtBu, DMF 2. -20 °C to 25 °C reactant2 Acrylamide reactant2->product 1. KOtBu, DMF 2. -20 °C to 25 °C

Caption: Michael addition/intramolecular imidation cascade reaction.

Detailed Kilogram-Scale Protocol

This protocol is adapted from a demonstrated kilogram-scale synthesis of related α-aryl piperidine-2,6-diones.[1]

Equipment:

  • Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead stirring, a dropping funnel, and a nitrogen inlet/outlet.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Recrystallization vessel.

Reagents:

  • Methyl 2-phenylpropanoate

  • Acrylamide

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 6 N

  • Ethanol, Reagent Grade

Procedure:

  • Reactor Setup: Charge the reactor with anhydrous DMF. Ensure the reactor is inerted with a positive pressure of nitrogen.

  • Reagent Charging: Add Methyl 2-phenylpropanoate (1.2 eq) to the DMF. Begin vigorous stirring and cool the solution to -20 °C.

  • Base Addition: In a separate, dry vessel under nitrogen, dissolve KOtBu (1.2 eq) in anhydrous DMF.

  • Acrylamide Addition: Slowly add Acrylamide (1.0 eq) to the cooled solution of Methyl 2-phenylpropanoate in the main reactor. Maintain the temperature at -20 °C.

  • Reaction Initiation: Slowly add the KOtBu solution to the reaction mixture via a dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -15 °C. A significant exotherm may occur and must be carefully managed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -20 °C for 30 minutes. Then, allow the mixture to warm to room temperature (25 °C) and continue stirring for 6-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the consumption of the acrylamide starting material is complete.

  • Workup & Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding 6 N HCl to neutralize the mixture to a pH of ~7. This step is also exothermic.

    • The product will precipitate from the solution upon neutralization. Continue stirring for 30 minutes to ensure complete precipitation.

    • Filter the resulting slurry using a Nutsche filter. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with cold ethanol.[2]

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, perform a recrystallization from a DMF/Ethanol mixture (e.g., 1:1 v/v) to yield the final product as a crystalline solid.[1]

Critical Process Parameters & Optimization

Successful scale-up requires strict control over several parameters. The following table summarizes key variables and their impact on the synthesis.

ParameterRecommended SettingRationale & Impact on Scale-Up
Stoichiometry 1.2 eq Methyl 2-phenylpropanoate, 1.2 eq KOtBu, 1.0 eq AcrylamideA slight excess of the ester and base ensures complete consumption of the limiting acrylamide, which can be prone to polymerization. This ratio was found to be cost-effective at kilogram scale.[1]
Base Potassium tert-butoxide (KOtBu)A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester to initiate the Michael addition. Weaker bases may result in incomplete reaction or low yields.[1]
Solvent Dimethylformamide (DMF)A polar aprotic solvent is necessary to dissolve the reagents and intermediates. Anhydrous conditions are critical as KOtBu reacts readily with water.
Temperature Initial: -20 °C; Progression: Warm to 25 °CLow initial temperature controls the highly exothermic Michael addition, preventing runaway reactions and minimizing side products like acrylamide polymerization. Warming allows the subsequent intramolecular cyclization to proceed to completion.[1]
Workup pH Neutralization to ~pH 7Careful neutralization is crucial. Over-acidification or leaving the mixture strongly basic for extended periods, especially at elevated temperatures, can promote hydrolysis of the glutarimide ring.[3]

Troubleshooting Guide

Troubleshooting_Workflow start Low Yield or High Impurity Profile? check_sm IPC shows unreacted starting materials? start->check_sm check_impurity Characterize major impurity by LC-MS. start->check_impurity check_base Verify KOtBu quality & stoichiometry. Ensure anhydrous conditions. check_temp Review temperature logs. Was initial exotherm controlled? Was reaction warmed sufficiently? check_base->check_temp incomplete_reaction Incomplete Reaction: Increase reaction time or re-evaluate base/solvent quality. check_base->incomplete_reaction check_temp->incomplete_reaction side_reaction Side Reaction Dominates: Refine temperature control, slow reagent addition. check_temp->side_reaction check_sm->check_base YES check_sm->check_impurity NO hydrolysis Impurity matches hydrolyzed product? Refine workup pH control and temperature. check_impurity->hydrolysis YES polymer Polymeric byproduct observed? Improve initial cooling and slow base addition. check_impurity->polymer NO

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: The reaction yield is significantly lower than expected (<70%). What are the likely causes?

A: Low yields on scale-up can typically be traced to three main areas:

  • Incomplete Reaction: The most common cause is insufficient deprotonation of the ester or degradation of the base. Ensure the KOtBu is fresh, has been stored correctly (i.e., under inert gas), and that your solvent is truly anhydrous. Water will rapidly quench the base. Also, verify that the reaction was allowed to run to completion by IPC.[3]

  • Poor Temperature Control: An uncontrolled exotherm during the initial Michael addition can lead to the formation of side products, including polymerization of the acrylamide. Conversely, if the reaction is not warmed sufficiently after the initial phase, the intramolecular cyclization (imidation) may be sluggish or incomplete.[1]

  • Losses During Workup: The product precipitation is pH-dependent. If the pH is not correctly adjusted to ~7 during the acid quench, some product may remain dissolved in the DMF/water mixture. Ensure thorough washing of the filter cake to recover all product, but avoid excessive volumes that could increase solubility losses.

Q2: My final product is contaminated with a significant impurity. How do I identify and prevent it?

A: The identity of the impurity will guide the solution.

  • Unreacted Starting Materials: If HPLC or NMR shows the presence of Methyl 2-phenylpropanoate or acrylamide, this points to an incomplete reaction. See Q1 for troubleshooting.

  • Hydrolyzed Byproduct (4-Methyl-4-phenyl-pentanedioic acid monoamide): The glutarimide ring can be susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures. If this byproduct is observed, refine your workup procedure. Ensure the neutralization is performed at a low temperature (0-5 °C) and that the mixture is not held for prolonged periods under either strongly acidic or basic conditions.[3]

  • Polymeric Impurities: If you observe a viscous or insoluble material, it is likely due to the polymerization of acrylamide. This is almost always caused by poor temperature control during the base addition. The addition must be slow enough for the cooling system to dissipate the heat of reaction effectively.

Q3: The isolated product is off-color (yellow or brown) instead of white.

A: Discoloration is often a sign of minor oxidative degradation, a common issue with piperidine-based compounds when exposed to air, especially at elevated temperatures.

  • Prevention: Ensure a robust nitrogen blanket is maintained throughout the reaction, workup, and filtration steps.

  • Remediation: The color can often be removed during the final purification step. Performing a hot recrystallization with the addition of a small amount of activated charcoal can effectively remove colored impurities.[4] Allow the charcoal to stir with the dissolved product for a short period before filtering it off through a bed of celite and proceeding with the cooling and crystallization.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations for this process at a multi-kilogram scale?

A: There are two primary safety concerns:

  • Thermal Hazard: The Michael addition initiated by KOtBu is highly exothermic. A failure in the reactor's cooling system could lead to a runaway reaction, causing a rapid increase in temperature and pressure. Process safety reviews (e.g., HAZOP) and reliable cooling are essential.

  • Reagent Handling: Potassium tert-butoxide is a strong, corrosive base that reacts violently with water. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a face shield, is mandatory.[5][6] DMF is a flammable solvent with associated health risks, requiring a well-ventilated area and grounding of all equipment to prevent static discharge.[6][7]

Q: Is it possible to substitute DMF with a more environmentally friendly solvent?

A: While DMF is an excellent solvent for this reaction, it is under increasing regulatory scrutiny. Alternative polar aprotic solvents could be investigated, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). However, any solvent change at scale would require a complete re-optimization of the reaction conditions, including temperature profile and workup procedure. A solvent like THF was used in a similar, but lower-yielding, synthesis, suggesting it may not be as effective as DMF.[1]

Q: How can I best manage the waste streams from this process?

A: The primary waste streams will be the aqueous filtrate containing inorganic salts (KCl) and residual DMF, and the organic mother liquor from recrystallization. The aqueous stream may require pH neutralization before disposal. The organic waste, rich in DMF and ethanol, should be collected and disposed of via licensed incineration. Implementing solvent recycling for the recrystallization mother liquor could be a viable cost-saving and environmental measure if the impurity profile is well-controlled.

Q: My final product has a broad melting point. What does this indicate?

A: A broad melting point is a classic indicator of impurity. It suggests the presence of unreacted starting materials, byproducts, or residual solvents. Re-purification via a second recrystallization is recommended. If the melting point remains broad, utilize analytical techniques like LC-MS and NMR to identify the persistent impurity and refer to the troubleshooting guide to address its formation.

References

  • Royal Society of Chemistry. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. Retrieved from [Link]

  • Zhang, W., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(11), e202300067. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutarimide. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014168522A1 - Glutarimide derivatives, use thereof, pharmaceutical composition based thereon and methods for producing glutarimide derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Piperidine-2,6-dione Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most pervasive challenges in the synthesis of piperidine-2,6-diones (commonly known as gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most pervasive challenges in the synthesis of piperidine-2,6-diones (commonly known as glutarimides).

Glutarimides form the critical pharmacophore of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, and serve as the primary cereblon (CRBN) recruiting ligands in PROTAC targeted protein degradation technologies[1]. However, the inherent chemical properties of the glutarimide ring—specifically its acidic α-proton, electrophilic carbonyls, and acidic imide nitrogen—make it highly susceptible to side reactions during synthesis[2].

This guide is designed to help you diagnose, understand the causality behind, and systematically eliminate these side reactions.

Quantitative Summary of Common Side Reactions

Before diving into specific troubleshooting steps, consult this diagnostic matrix to identify your side reaction based on analytical signatures.

Side ReactionPrimary Chemical TriggerAnalytical SignatureKinetic / Thermodynamic DriverPrevention Strategy
Hydrolytic Ring-Opening Aqueous base (pH > 8), elevated temperaturesLC-MS: Mass shift of +18 Da (Glutaramic acid formation)High electrophilicity of the imide carbonyls[2].Strictly anhydrous conditions; use mild, non-nucleophilic bases.
C3-Epimerization (Racemization) Basic conditions, polar protic solventsChiral HPLC: Loss of enantiomeric excess (ee%), approaching 50:50High acidity of the C3 α-proton (pKa ~17) driving enolization[3].Maintain low temperatures; utilize bulky bases (e.g., DIPEA).
N-Alkylation / Arylation Excess electrophiles, transition metal catalystsNMR: Loss of broad N-H singlet (~10.5 ppm); LC-MS: Mass shiftImide N-H acidity (pKa ~11-12) allows competitive deprotonation[2].Employ N-protecting groups (SEM, Boc, Bn) or controlled stoichiometry.
Isoimide Formation Dehydrating agents (e.g., DCC) without nucleophilic additivesIR Spectroscopy: Distinct C=N stretch (~1800 cm⁻¹)Kinetic trapping of the O-acylisourea intermediate.Use CDI or add HOAt/HOBt to standard coupling reagents.

Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot your synthesis, you must understand the mechanistic pathways that lead to degradation. The diagram below illustrates how base-catalyzed conditions simultaneously drive both racemization and hydrolytic ring-opening.

Pathway S_Isomer (S)-Piperidine-2,6-dione (Bioactive) Enolate Planar Enolate Intermediate S_Isomer->Enolate Base (-H+) RingOpen Glutaramic Acid (Hydrolyzed) S_Isomer->RingOpen H2O / OH- Enolate->S_Isomer +H+ R_Isomer (R)-Piperidine-2,6-dione (Teratogenic) Enolate->R_Isomer +H+ R_Isomer->RingOpen H2O / OH-

Fig 1: Mechanistic pathway of base-catalyzed C3-epimerization and hydrolytic ring-opening.

Troubleshooting Decision Tree

Follow this logical workflow to isolate the root cause of your synthetic failure:

Workflow Start Analyze Crude Reaction Mixture (LC-MS & Chiral HPLC) Q1 Is the glutarimide ring intact? (+18 Da?) Start->Q1 Hydrolysis Issue: Hydrolytic Ring-Opening Action: Switch to anhydrous/mild conditions Q1->Hydrolysis No (Mass +18) Q2 Is the ee% > 95%? Q1->Q2 Yes Racemization Issue: C3-Epimerization Action: Remove strong bases, lower temp Q2->Racemization No (Racemic) Q3 Is imide N-H intact? Q2->Q3 Yes NAlk Issue: N-Alkylation/Arylation Action: Use SEM/Boc protection Q3->NAlk No (Substituted) Success Optimal Piperidine-2,6-dione Isolated Q3->Success Yes

Fig 2: Diagnostic workflow for identifying and resolving glutarimide synthesis side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a +18 Da mass shift and loss of my glutarimide peak during basic workup?

The Causality: You are observing hydrolytic ring-opening. The piperidine-2,6-dione ring is highly sensitive to aqueous basic conditions[2]. Hydroxide ions readily attack the electrophilic imide carbonyl, breaking the C-N bond and forming a linear glutaramic acid derivative. This is a well-documented limitation when functionalizing polymethacrylamide-based polymers or synthesizing CRBN binders[4]. The Solution: Eliminate aqueous basic workups (e.g., saturated NaHCO₃ washes). Instead, quench reactions with mild acidic buffers (like saturated NH₄Cl) or perform direct solvent evaporation followed by silica gel chromatography.

Q2: My enantiopure glutamine starting material yields a racemic piperidine-2,6-dione. How do I prevent C3-epimerization?

The Causality: The chiral center at the C3 position (the α-carbon) contains a highly acidic proton due to the electron-withdrawing effects of the adjacent carbonyl and the imide ring. Even weak bases can abstract this proton, forming a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization[3]. This rapid in vivo and in vitro chiral inversion is the exact mechanism by which "safe" (R)-thalidomide converts to teratogenic (S)-thalidomide[3]. The Solution: Avoid auxiliary bases like TEA or K₂CO₃ during cyclization. Use self-buffering or base-free cyclization methods (see Protocol 1 below). If a base is strictly required for a subsequent coupling step, use a sterically hindered, non-nucleophilic base like 2,6-lutidine at reduced temperatures (-20 °C to 0 °C).

Q3: During Buchwald-Hartwig amination of my PROTAC linker, I observe N-arylation on the glutarimide instead of the desired coupling. How can I direct the selectivity?

The Causality: The imide N-H proton is relatively acidic. Under the basic conditions required for palladium-catalyzed cross-coupling, the glutarimide nitrogen is deprotonated, competing with your target amine for the electrophile or the metal center[2]. The Solution: You must either:

  • Protect the imide nitrogen: Install a 2-(trimethylsilyl)ethoxymethyl (SEM) or benzyl (Bn) protecting group prior to cross-coupling, which can be removed later under acidic or reductive conditions.

  • Use optimized, base-sensitive protocols: Employ specific ligand-metal systems optimized for glutarimide tolerance (see Protocol 2 below).

Q4: I am performing Solid-Phase Peptide Synthesis (SPPS). Why am I seeing glutarimide byproducts?

The Causality: In peptides containing Glu-Asp or similar motifs, unwanted intramolecular cyclizations can occur during SPPS. The side-chain carboxylate of Glutamate can attack the adjacent backbone amide nitrogen under activating conditions, forming an unintended glutarimide ring[5]. The Solution: Utilize sterically bulky protecting groups on the Glu side chain (e.g., O-tBu) and employ milder deprotection cocktails to alter the local thermodynamics and prevent intramolecular attack[5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They inherently avoid the causal triggers of the side reactions discussed above.

Protocol 1: Base-Free Cyclization of L-Glutamine Derivatives via CDI

Purpose: To synthesize enantiopure piperidine-2,6-diones without triggering C3-epimerization or isoimide formation.

Causality Rationale: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an active imidazolide. The displaced imidazole acts as a mild, self-contained base that facilitates intramolecular cyclization by the amide nitrogen without being strong enough to deprotonate the C3 α-proton.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected L-glutamine derivative (1.0 equiv, 10 mmol) in strictly anhydrous THF (50 mL) under an inert argon atmosphere.

  • Activation: Add CDI (1.5 equiv, 15 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours. Self-Validation Check: Evolution of CO₂ gas confirms the formation of the active imidazolide.

  • Cyclization: Heat the reaction to 65 °C (reflux) for 12–16 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup (Crucial Step): Do not use basic washes. Cool the mixture to room temperature, concentrate under reduced pressure, and dissolve the residue in EtOAc (100 mL).

  • Washing: Wash the organic layer with 1M HCl (2 × 30 mL) to remove imidazole byproducts, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chemically and optically pure piperidine-2,6-dione.

Protocol 2: Mild Buchwald-Hartwig Cross-Coupling for CRBN Binders

Purpose: To couple an aryl halide to an amine-containing PROTAC linker without causing glutarimide ring-opening or N-arylation.

Causality Rationale: Traditional Buchwald-Hartwig aminations use strong bases (NaOtBu, Cs₂CO₃) which destroy the glutarimide ring[2]. This protocol utilizes a weaker base (K₃PO₄) combined with a highly active precatalyst (e.g., BrettPhos Pd G3) to allow the reaction to proceed at lower temperatures, preserving the imide integrity.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the glutarimide-containing aryl halide (1.0 equiv), the target amine (1.2 equiv), BrettPhos Pd G3 (0.05 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Stir the mixture at 45 °C (do not exceed 50 °C to prevent ring-opening) for 16 hours[2].

  • Filtration: Cool to room temperature and filter the crude mixture directly through a pad of Celite to remove the phosphate salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify immediately via reverse-phase automated flash chromatography (Water/MeCN with 0.1% Formic Acid). Note: The acidic modifier stabilizes the glutarimide ring during purification.

Sources

Optimization

"improving solubility of 4-Methyl-4-phenylpiperidine-2,6-dione for biological assays"

Technical Support Center: Troubleshooting 4-Methyl-4-phenylpiperidine-2,6-dione Solubility in Biological Assays Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Methyl-4-phenylpiperidine-2,6-dione Solubility in Biological Assays

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of piperidine-2,6-dione derivatives. 4-Methyl-4-phenylpiperidine-2,6-dione is a critical scaffold in medicinal chemistry, often utilized as an intermediate or an E3 ligase (CRBN) recruiting ligand in PROteolysis TArgeting Chimeras (PROTACs). However, its physicochemical properties make it notoriously difficult to handle in aqueous biological assays. This guide provides field-proven, causality-driven methodologies to ensure your assays yield reliable, reproducible data.

Part 1: The Causality of Insolubility (FAQs)

Q: Why does 4-Methyl-4-phenylpiperidine-2,6-dione precipitate so easily in aqueous assay buffers? A: The insolubility is driven by a "brick-dust and grease" paradox. The piperidine-2,6-dione (glutarimide) core contains two carbonyl groups and an imide nitrogen, which form a rigid, highly stable intermolecular hydrogen-bonding network (the "brick dust" effect). Simultaneously, the 4-methyl and 4-phenyl substitutions are highly lipophilic (the "grease" effect). When introduced to water, the aqueous environment cannot disrupt the crystal lattice energy nor solvate the lipophilic domains, leading to rapid aggregation. Strong polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are required to break these initial hydrogen bonds[1].

Q: How does poor solubility impact my downstream targeted degradation or cell-based assays? A: Incomplete dissolution leads to artificially low free-drug concentrations, causing false negatives in biochemical assays or erratic, non-sigmoidal dose-response curves in cell-based assays. Furthermore, undissolved micro-crystals can cause non-specific light scattering in fluorescence or luminescence readouts. Proper bioanalytical testing and formulation are critical to addressing these solubility issues early in development[2].

Q: If formulation fails, how can we chemically modify the compound to improve solubility while retaining biological activity? A: For drug developers using this scaffold as a PROTAC anchor, structural optimization of the linker is key. Incorporating basic nitrogen-containing groups (e.g., piperazine or morpholine) can increase aqueous solubility dramatically—in some degraders, this approach yielded a 170-fold increase in solubility without compromising target degradation. Additionally, avoiding excessive amide bonds in the linker can improve overall cellular permeability.

Part 2: Experimental Protocols & Troubleshooting Workflows

To prevent precipitation, you must control the kinetics of dilution. Below are self-validating protocols for preparing stock and assay-ready solutions.

Protocol 1: Preparation of High-Concentration Stock Solutions

Causality: Water absorption by hygroscopic solvents like DMSO will prematurely trigger precipitation. Using anhydrous solvents is non-negotiable to maintain the disrupted crystal lattice.

  • Equilibration: Allow the lyophilized 4-Methyl-4-phenylpiperidine-2,6-dione powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM to 50 mM stock concentration.

  • Agitation: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Validation Checkpoint: Visually inspect the solution against a strong light source. It must be perfectly optically clear. If micro-particles remain, warm the solution briefly to 37°C and re-sonicate.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: Aqueous Formulation via Cosolvent Cascade (For Cell-Based Assays)

Causality: Direct dilution into PBS causes localized supersaturation and immediate crystallization. A step-wise cosolvent cascade creates a transitional solvation environment.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a cosolvent mixture of 50% PEG400 and 50% Tween-80.

  • Vortexing: Mix vigorously. The surfactants will coat the lipophilic phenyl rings, forming pre-micellar structures.

  • Aqueous Integration: Slowly add this intermediate dropwise into your pre-warmed (37°C) aqueous assay buffer (e.g., cell culture media) while stirring continuously, until the final desired concentration is reached (ensure final DMSO remains ≤0.1%).

  • Validation Checkpoint: Measure the absorbance of the final assay solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 compared to a blank indicates micro-precipitation. If precipitation occurs, switch to a complexation strategy using 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the assay buffer to encapsulate the compound.

Part 3: Quantitative Data Presentation

Table 1: Solubility Profiles and Solvent Compatibility (Summarized for 4-Methyl-4-phenylpiperidine-2,6-dione and related glutarimide derivatives)

Solvent SystemMax Soluble ConcentrationBiological Assay CompatibilityTroubleshooting Notes
100% DMSO >50 mMStock preparation onlyRequires anhydrous DMSO; highly toxic to cells at >0.5%[1].
100% DMF >50 mMStock preparation onlyAlternative to DMSO; avoid in sensitive enzymatic assays.
PBS (pH 7.4) <10 μMHighProne to rapid precipitation; requires cosolvents.
0.1% DMSO in Media <50 μMHigh (Standard limit)Compound may crash out during 24-48h incubations.
5% PEG400 + 0.1% Tween-80 ~100-500 μMModerateImproves kinetic solubility; monitor for surfactant toxicity.
10% HP-β-CD in PBS >1 mMHighEncapsulates the lipophilic phenyl ring; excellent for in vitro assays.

Part 4: Visualizations

Below is the logical workflow for overcoming precipitation issues during assay setup.

Workflow Stock Prepare Stock (100% DMSO) Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Check Precipitation Observed? Dilution->Check Cosolvent Add Cosolvents (PEG400 / Tween-80) Check->Cosolvent Yes (Mild) Cyclodextrin Add HP-β-CD (Complexation) Check->Cyclodextrin Yes (Severe) Assay Proceed to Biological Assay Check->Assay No Cosolvent->Dilution Cyclodextrin->Dilution

Caption: Workflow for overcoming piperidine-2,6-dione precipitation in aqueous biological assays.

When successfully solubilized, 4-Methyl-4-phenylpiperidine-2,6-dione derivatives can effectively participate in intracellular signaling pathways, such as recruiting the CRBN E3 ligase in targeted protein degradation workflows.

Mechanism Ligand Piperidine Ligand CRBN CRBN E3 Ligase Ligand->CRBN Binds Ternary Ternary Complex CRBN->Ternary POI Target Protein POI->Ternary Degradation Proteasomal Cleavage Ternary->Degradation Ubiquitin

Caption: Mechanism of action for piperidine-2,6-dione derivatives recruiting CRBN in PROTAC assays.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological &amp; Structural Guide: 4-Substituted vs. 3-Substituted Piperidine-2,6-diones

Introduction The piperidine-2,6-dione (glutarimide) moiety is a privileged scaffold in medicinal chemistry. Its most prominent application is as the core pharmacophore in immunomodulatory imide drugs (IMiDs) such as thal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine-2,6-dione (glutarimide) moiety is a privileged scaffold in medicinal chemistry. Its most prominent application is as the core pharmacophore in immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide, which exert their therapeutic effects by binding the Cereblon (CRBN) E3 ubiquitin ligase. However, the regiochemistry of substitution on the piperidine-2,6-dione ring fundamentally dictates its pharmacological trajectory.

This guide objectively compares the structural, mechanistic, and experimental profiles of 4-substituted derivatives—specifically 4-methyl-4-phenylpiperidine-2,6-dione (4-MPPD) and its analogs—against classical 3-substituted derivatives. For drug development professionals, understanding this structure-activity relationship (SAR) is critical for avoiding off-target effects and selecting the correct building blocks for Proteolysis Targeting Chimeras (PROTACs) versus neuropharmacological agents.

Structural and Mechanistic Divergence

The binding of the piperidine-2,6-dione ring to CRBN is highly stereospecific and sterically constrained. X-ray crystallography of the CRBN-IMiD complex reveals that the glutarimide ring inserts deeply into a hydrophobic pocket formed by a tri-tryptophan triad (Trp380, Trp386, Trp400).

  • 3-Substituted Derivatives (e.g., Lenalidomide): Substituents at the C3 position project outward into the solvent-exposed region. This orientation is essential for recruiting neosubstrates (acting as molecular glues) or for attaching solvent-exposed linkers in PROTAC design without disrupting the core CRBN interaction .

  • 4-Substituted Derivatives (e.g., 4-MPPD): Substitution at the C4 position introduces severe steric clashes within the narrow CRBN tri-tryptophan pocket. Consequently, 4-substituted derivatives lose CRBN binding affinity. Instead, the 4-phenyl substitution optimally positions the aromatic ring to interact with the hydrophobic binding pockets of various G-protein coupled receptors (GPCRs). When derivatized at the imide nitrogen (N1), 4-phenylpiperidine-2,6-diones act as high-affinity antagonists for α1​ -adrenergic receptors and as multireceptor atypical antipsychotics targeting dopamine (D2/D3) and serotonin (5-HT) receptors .

G Core Piperidine-2,6-dione Scaffold Sub3 3-Substituted Derivatives (e.g., Thalidomide, Lenalidomide) Core->Sub3 Substitution at C3 Sub4 4-Substituted Derivatives (e.g., 4-Methyl-4-phenylpiperidine-2,6-dione) Core->Sub4 Substitution at C4 CRBN Cereblon (CRBN) E3 Ligase Tri-Trp Pocket Binding Sub3->CRBN Compatible with pocket GPCR GPCRs (α1-AR, D2, 5-HT) Receptor Binding Sub4->GPCR Steric clash with CRBN; Favors GPCRs PROTAC PROTACs & Molecular Glues (Targeted Protein Degradation) CRBN->PROTAC CNS CNS & Cardiovascular Agents (Antipsychotics, Antagonists) GPCR->CNS

Structural divergence of piperidine-2,6-diones dictating CRBN vs GPCR target engagement.

Comparative Pharmacological Data

To objectively evaluate the performance and target specificity of these derivatives, the table below summarizes their primary binding affinities and research applications.

CompoundSubstitution RegiochemistryPrimary TargetBinding AffinityPrimary Application
Thalidomide 3-phthalimidoCRBN E3 LigaseIC 50​ ~8.5 µMMultiple Myeloma, PROTAC E3 Ligand
Lenalidomide 3-(4-amino-1-oxoisoindolin-2-yl)CRBN E3 LigaseIC 50​ ~1.5 µMMultiple Myeloma, PROTAC E3 Ligand
Aminoglutethimide 3-(4-aminophenyl)-3-ethylAromatase (CYP19A1)IC 50​ ~10 µMBreast Cancer (Historical)
4-MPPD (Derivatives) 4-methyl-4-phenylGPCRs ( α1​ -AR, D2, 5-HT)pK i​ up to 8.74 (Nanomolar)Antipsychotic / Antihypertensive Research

Experimental Methodologies for Target Validation

To rigorously validate the divergent targeting profiles of these isomers, researchers must employ orthogonal biochemical assays. Below are self-validating protocols to assess both CRBN engagement (for 3-substituted) and GPCR affinity (for 4-substituted).

Protocol A: Time-Resolved FRET (TR-FRET) CRBN Binding Assay

Purpose: To quantify the displacement of a fluorescent tracer from the CRBN-DDB1 complex, confirming the lack of CRBN affinity for 4-MPPD compared to lenalidomide. Causality & Logic: TR-FRET utilizes a time delay before measurement, effectively eliminating background autofluorescence from the test compounds. The ratiometric readout internally controls for well-to-well volume variations. If 4-MPPD sterically clashes with the CRBN pocket, it will fail to displace the tracer, resulting in a maintained FRET signal (high IC 50​ ).

Step-by-Step Workflow:

  • Complex Preparation: Reconstitute recombinant human CRBN-DDB1 complex in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 0.1% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-MPPD and Lenalidomide (positive control) in DMSO. Transfer 100 nL to a 384-well low-volume microplate.

  • Tracer Addition: Add 5 µL of a Cy5-labeled thalidomide tracer (acceptor) at a final concentration of 10 nM.

  • Protein Addition: Add 5 µL of CRBN-DDB1 complex pre-incubated with a Terbium-coupled anti-His antibody (donor).

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Terbium) and 665 nm (Cy5). Calculate the 665/615 ratio to determine the IC 50​ via non-linear regression.

G Step1 Prepare CRBN-DDB1 Complex & Tracer Step2 Incubate with Test Compounds Step1->Step2 Step3 Add Terbium-labeled Donor & Acceptor Step2->Step3 Step4 Measure FRET Signal (Ex: 340nm, Em: 665/615nm) Step3->Step4 Step5 Calculate IC50 (Displacement) Step4->Step5

TR-FRET competitive binding assay workflow for evaluating CRBN affinity.

Protocol B: GPCR Radioligand Competitive Binding Assay ( α1A​ -AR)

Purpose: To evaluate the binding affinity of 4-MPPD derivatives to the α1A​ -adrenergic receptor. Causality & Logic: Using a known radioactive antagonist ([ 3 H]-prazosin), the assay measures the ability of the 4-substituted derivative to competitively bind the GPCR orthosteric site. Pre-soaking filters in polyethylenimine (PEI) is a critical step that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand and ensuring the calculated Ki​ reflects true orthosteric displacement.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human α1A​ -AR. Homogenize and isolate the membrane fraction via ultracentrifugation. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl 2​ ).

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [ 3 H]-prazosin (radioligand), and varying concentrations of the 4-MPPD derivative (10 pM to 10 µM).

  • Non-Specific Binding (NSB): Define NSB using 10 µM phentolamine in parallel control wells.

  • Incubation: Incubate the mixture at 25°C for 45 minutes to achieve steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki​ value using the Cheng-Prusoff equation based on the IC 50​ derived from the displacement curve.

Conclusion

The structural shift from a 3-substituted to a 4-substituted piperidine-2,6-dione fundamentally re-routes the molecule's pharmacological destiny. While 3-substituted derivatives are indispensable tools for targeted protein degradation via CRBN, 4-substituted derivatives like 4-methyl-4-phenylpiperidine-2,6-dione serve as critical scaffolds for neuropharmacological and cardiovascular drug discovery targeting GPCRs. Selecting the correct regiochemical isomer is the foundational step in ensuring target specificity in drug development.

References

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α1-adrenoceptor subtypes Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL: [Link]

  • Title: Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics Source: ChemMedChem (via PubMed/NIH) URL: [Link]

Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Confirmation of 4-Methyl-4-phenylpiperidine-2,6-dione

In the landscape of drug discovery and development, the precise structural confirmation of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. For mol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural confirmation of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. For molecules such as 4-Methyl-4-phenylpiperidine-2,6-dione, a derivative of the glutarimide scaffold with significant therapeutic potential, unambiguous determination of its three-dimensional architecture is paramount. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with alternative methods, and provide supporting data based on analogous structures.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for the definitive determination of a molecule's three-dimensional structure at atomic resolution.[1][2][3] This method provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the molecule's physical and chemical properties, as well as its interaction with biological targets.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered, repeating array of atoms within a single crystal.[1][4] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the electron density map and, subsequently, the complete molecular structure can be deduced.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow outlines the key steps, emphasizing the rationale behind each stage.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Powder Powder Solution Solution Powder->Solution Dissolution Crystal Crystal Solution->Crystal Slow Evaporation/ Vapor Diffusion/ Cooling Diffraction_Pattern Diffraction_Pattern Crystal->Diffraction_Pattern X-ray Source Data_Processing Data_Processing Diffraction_Pattern->Data_Processing Detector Electron_Density_Map Electron_Density_Map Data_Processing->Electron_Density_Map Phase Problem Solution Atomic_Model Atomic_Model Electron_Density_Map->Atomic_Model Model Building Refined_Structure Refined_Structure Atomic_Model->Refined_Structure Least-Squares Refinement Structural_Analysis Structural_Analysis Refined_Structure->Structural_Analysis Validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Crystallization and Data Collection:

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

    • Protocol:

      • Dissolve a small amount of purified 4-Methyl-4-phenylpiperidine-2,6-dione in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

      • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling. For vapor diffusion, a solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

      • Allow the setup to remain undisturbed for several days to weeks, monitoring for the formation of well-defined, single crystals with dimensions ideally greater than 0.1 mm.[1]

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is selected and mounted on a goniometer head in the path of a focused X-ray beam. The crystal is rotated to collect a complete set of diffraction data.

    • Protocol:

      • Carefully select a crystal with sharp edges and no visible defects under a microscope.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.

      • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII DUO CCD area-detector).

      • Collect a series of diffraction images as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution:

    • Rationale: The collected diffraction intensities are integrated, corrected for experimental factors, and used to solve the "phase problem" to generate an initial electron density map.

    • Protocol:

      • Process the raw diffraction data using software like SAINT to integrate the reflections and perform corrections.

      • Determine the unit cell parameters and space group.

      • Solve the structure using direct methods or Patterson methods with software such as SHELXTL.

  • Structure Refinement and Validation:

    • Rationale: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate structure.

    • Protocol:

      • Refine the atomic positions and thermal parameters using least-squares methods.

      • Locate and refine hydrogen atoms.

      • Validate the final structure using metrics such as R-factors and by checking for any inconsistencies.

While a specific crystal structure for 4-Methyl-4-phenylpiperidine-2,6-dione is not publicly available in the Cambridge Structural Database (CSD) as of this writing, data from closely related piperidine and glutarimide derivatives provide expected parameters.

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c, Pna2₁Defines the symmetry elements within the unit cell.[5]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Piperidine Ring Conformation Chair or distorted boatCritical for understanding the molecule's 3D shape and potential interactions.[5][6][7]
Phenyl Group Orientation Axial or EquatorialInfluences the molecule's overall shape and steric hindrance.[6]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.[3]

Comparison of Analytical Techniques cluster_0 Primary Methods cluster_1 Information Provided Structural_Confirmation Structural Confirmation of 4-Methyl-4-phenylpiperidine-2,6-dione Xray X-ray Crystallography Structural_Confirmation->Xray NMR NMR Spectroscopy Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS Xray_Info 3D Atomic Arrangement Bond Lengths & Angles Absolute Stereochemistry Xray->Xray_Info NMR_Info Connectivity (2D NMR) Proton/Carbon Environment Solution-state Conformation Dynamics NMR->NMR_Info MS_Info Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern MS->MS_Info

Figure 2: Comparison of information provided by primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[3][8] It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the molecule's connectivity and stereochemistry.[9][10]

  • Strengths:

    • Provides data on the molecule in a solution state, which can be more biologically relevant.[3]

    • Can provide information on molecular dynamics and conformational changes in solution.

    • Does not require crystallization.

  • Limitations:

    • Provides an average structure for all conformations present in solution.

    • Structure determination for complex molecules can be challenging and may not provide the same level of precision as X-ray crystallography for bond lengths and angles.[8]

    • Less effective for determining the absolute stereochemistry of chiral centers compared to X-ray crystallography.[1]

For 4-Methyl-4-phenylpiperidine-2,6-dione, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methyl group protons, and the methylene protons of the piperidine ring. 2D NMR techniques like COSY and HSQC would be used to establish the connectivity between these protons and their corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

  • Strengths:

    • High sensitivity, requiring only a small amount of sample.

    • Provides accurate molecular weight and elemental composition.

    • Tandem MS (MS/MS) can provide information about the molecule's fragmentation pattern, which can aid in structural elucidation.

  • Limitations:

    • Provides limited information about the three-dimensional structure and stereochemistry.

    • Cannot distinguish between isomers without additional techniques like ion mobility-mass spectrometry.[11]

For 4-Methyl-4-phenylpiperidine-2,6-dione, electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

TechniqueInformation ProvidedSample RequirementsKey AdvantageKey Limitation
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry.[1][2]Single crystal (>0.1 mm).[1]Unambiguous structural determination.Requires successful crystallization, which can be a significant bottleneck.[8]
NMR Spectroscopy Connectivity, solution-state conformation, molecular dynamics.[9][10]Soluble sample.Provides information in a more biologically relevant state.[3]Provides an average structure; less precise bond lengths and angles than X-ray.[8]
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.[11]Small amount of sample.High sensitivity and accuracy for molecular formula determination.Limited information on 3D structure and stereochemistry.[11]

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography provides the most definitive and detailed structural information for 4-Methyl-4-phenylpiperidine-2,6-dione, a comprehensive and robust structural confirmation relies on an integrated approach. NMR spectroscopy and mass spectrometry are essential complementary techniques that provide crucial information about the molecule's connectivity, molecular formula, and behavior in solution. For drug development professionals, the synergy of these techniques ensures a high degree of confidence in the structure of a lead compound, which is a critical prerequisite for all subsequent stages of research and development. The initial investment in obtaining high-quality crystals for X-ray analysis is often justified by the unparalleled clarity it brings to the molecular architecture, mitigating risks and accelerating the path to clinical investigation.

References

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. (2016, December 15). National Center for Biotechnology Information.[Link]

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. (2022, December 1). ScienceDirect.[Link]

  • Discovery of a Novel and Potent Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor. (2021, January 14). ACS Publications.[Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged.[Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation | LCGC International. (2023, September 13). LCGC International.[Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025, June 16). ACS Publications.[Link]

  • N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC. National Center for Biotechnology Information.[Link]

  • A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data | American Laboratory. (2023, September 26). American Laboratory.[Link]

  • Glutarimide: A carrier transport drug through cell membranes | Request PDF - ResearchGate. ResearchGate.[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). ACS Publications.[Link]

  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Semantic Scholar.[Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC. National Center for Biotechnology Information.[Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed. (1982, October). National Center for Biotechnology Information.[Link]

  • Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... - ResearchGate. ResearchGate.[Link]

  • Supplementary Information for: - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025, November 12). MDPI.[Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Creative Biostructure.[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. ResearchGate.[Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. Der Pharma Chemica.[Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). ScienceDirect.[Link]

  • The X-Ray Crystal Structure of 4-D - Amanote Research. Amanote.[Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. National Center for Biotechnology Information.[Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... - ResearchGate. ResearchGate.[Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.[Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. ResearchGate.[Link]

  • Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - MDPI. (2022, April 19). MDPI.[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (2023, June 26). MDPI.[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed. (2020, July 23). National Center for Biotechnology Information.[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 4-Methyl-4-phenylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cross-Reactivity In analytical chemistry, particularly in the context of immunoassays and other targeted analytical method...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cross-Reactivity

In analytical chemistry, particularly in the context of immunoassays and other targeted analytical methods, cross-reactivity refers to the ability of a substance other than the target analyte to bind to the assay's antibodies or be detected by the analytical system. This can lead to false-positive results or inaccurate quantification, with significant implications for clinical diagnosis, therapeutic drug monitoring, and forensic investigations. 4-Methyl-4-phenylpiperidine-2,6-dione, as a structural analog of glutethimide, presents a potential for cross-reactivity in assays designed to detect barbiturates and other sedative-hypnotics. This guide will explore the likelihood and extent of this cross-reactivity through a comparative analysis of structurally related compounds.

Structural Analogs and Potential for Cross-Reactivity

The core structure of 4-Methyl-4-phenylpiperidine-2,6-dione is a piperidine-2,6-dione ring with a phenyl and a methyl group at the 4-position. This structure shares significant homology with glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione) and other piperidine derivatives with pharmacological activity. The primary compounds of interest for a cross-reactivity comparison are:

  • Glutethimide: A sedative-hypnotic drug known to exhibit some cross-reactivity in barbiturate immunoassays.

  • Phenobarbital: A long-acting barbiturate commonly included in drug screening panels.

  • Secobarbital: A short-acting barbiturate used as a reference compound in many barbiturate immunoassays.

  • Other Phenylpiperidine Derivatives: A broad class of compounds with diverse pharmacological activities, including opioids and antipsychotics, which could potentially interfere with certain analytical methods.[1]

The addition of a methyl group at the 4-position, as in 4-Methyl-4-phenylpiperidine-2,6-dione, may alter its binding affinity to antibodies and receptors compared to glutethimide, thus influencing its cross-reactivity profile.

Comparative Analysis of Cross-Reactivity

This section compares the potential cross-reactivity of 4-Methyl-4-phenylpiperidine-2,6-dione with glutethimide and other relevant compounds across different analytical platforms.

Immunoassays

Immunoassays are widely used for initial drug screening due to their speed and high throughput. However, they are prone to cross-reactivity. The cross-reactivity of a compound in an immunoassay is typically expressed as the concentration of the cross-reactant required to produce a signal equivalent to the assay's cutoff calibrator.

Expected Cross-Reactivity in Barbiturate Immunoassays:

CompoundTypical Cross-Reactivity in Barbiturate ImmunoassaysReference
Secobarbital100% (Calibrator)[2]
PhenobarbitalVaries by assay, often significant[2]
Glutethimide Low to moderate; can be significant at high concentrations [2]
4-Methyl-4-phenylpiperidine-2,6-dione Predicted to be similar to or slightly lower than glutethimide Inferred

It is crucial to note that cross-reactivity can vary significantly between different manufacturers' assays and even between different lots of the same assay.[2] Therefore, any presumptive positive result for barbiturates that could be due to the presence of 4-Methyl-4-phenylpiperidine-2,6-dione must be confirmed by a more specific method.

Confirmatory Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard confirmatory methods in toxicology. These techniques separate compounds based on their physicochemical properties and identify them based on their unique mass spectra, providing high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of piperidine derivatives typically involves extraction from the biological matrix followed by chromatographic separation and mass spectral analysis. The retention time and the mass spectrum are used for definitive identification.

  • Fragmentation Pattern: The electron ionization (EI) mass spectrum of 4-Methyl-4-phenylpiperidine-2,6-dione is expected to show characteristic fragments resulting from the loss of the methyl group, the phenyl group, and cleavage of the piperidine ring. The molecular ion peak (M+) would be at m/z corresponding to its molecular weight. A comparison of the fragmentation patterns of 4-Methyl-4-phenylpiperidine-2,6-dione and glutethimide would be essential for their differentiation. The mass spectrum of glutethimide shows intense peaks at m/z 117, 132, 160, and 217.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers an alternative for the analysis of compounds that are not readily amenable to GC analysis. It provides high sensitivity and specificity. The retention time and the mass-to-charge ratio of the molecular ion and its fragments would be used for identification.

Receptor Binding Assays

To assess the potential for pharmacological cross-reactivity, competitive receptor binding assays are employed. Since glutethimide and other sedative-hypnotics act on the GABA-A receptor, it is pertinent to evaluate the binding affinity of 4-Methyl-4-phenylpiperidine-2,6-dione to this receptor.

GABA-A Receptor Binding:

The affinity of a compound for the GABA-A receptor can be determined by its ability to displace a radiolabeled ligand, such as [3H]muscimol or [3H]flunitrazepam, from the receptor.[1][5]

CompoundExpected GABA-A Receptor Affinity
Diazepam (positive control)High
GlutethimideModerate
4-Methyl-4-phenylpiperidine-2,6-dione To be determined; predicted to have some affinity

Derivatives of 4-phenylpiperidine-2,6-dione have also been shown to interact with other receptors, such as α1-adrenergic receptors, dopamine receptors, and serotonin receptors.[6] Therefore, a comprehensive cross-reactivity study should ideally include a panel of relevant central nervous system receptors.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for key cross-reactivity experiments.

Immunoassay Cross-Reactivity Testing

This protocol outlines the steps to determine the cross-reactivity of a compound in a commercially available enzyme immunoassay (EIA).

Methodology:

  • Prepare a stock solution of 4-Methyl-4-phenylpiperidine-2,6-dione in a suitable solvent (e.g., methanol or DMSO).

  • Spike drug-free urine with the stock solution to create a series of concentrations.

  • Analyze the spiked samples using the barbiturate immunoassay according to the manufacturer's instructions.[2]

  • Determine the concentration of 4-Methyl-4-phenylpiperidine-2,6-dione that produces a result equivalent to the assay's cutoff calibrator (e.g., 200 ng/mL secobarbital).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of Calibrator / Concentration of Cross-reactant) x 100

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Stock Prepare Stock Solution Spike Spike Drug-Free Urine Stock->Spike Assay Run Immunoassay Spike->Assay Calibrator Compare to Calibrator Assay->Calibrator Determine_Conc Determine Equivalent Concentration Calibrator->Determine_Conc Calculate_CR Calculate % Cross-Reactivity Determine_Conc->Calculate_CR

Caption: Workflow for Immunoassay Cross-Reactivity Testing.

GC-MS Confirmation

This protocol provides a general procedure for the analysis of 4-Methyl-4-phenylpiperidine-2,6-dione in a biological matrix.

Methodology:

  • Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of the sample to isolate the analyte.

  • Derivatization (optional): For some compounds, derivatization may be necessary to improve chromatographic properties.

  • GC-MS Analysis:

    • Injector: Split/splitless injector.

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A gradient program to ensure adequate separation.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan acquisition.

  • Data Analysis: Identify the compound by comparing its retention time and mass spectrum to a reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Extraction Extraction (LLE or SPE) Derivatization Derivatization (Optional) Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectral Detection Separation->Detection RT_Comparison Compare Retention Time Detection->RT_Comparison MS_Comparison Compare Mass Spectrum Detection->MS_Comparison Identification Confirm Identification RT_Comparison->Identification MS_Comparison->Identification

Caption: Workflow for GC-MS Confirmatory Analysis.

Competitive Radioligand Binding Assay

This protocol describes the steps to assess the binding affinity of a compound to a specific receptor.

Methodology:

  • Prepare cell membranes expressing the receptor of interest (e.g., GABA-A receptor from rat brain tissue).[5]

  • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]muscimol) and varying concentrations of the test compound (4-Methyl-4-phenylpiperidine-2,6-dione).

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Analyze the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated from the IC50 value.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, & Test Compound Membrane_Prep->Incubate Ligand_Prep Prepare Radioligand & Test Compound Ligand_Prep->Incubate Filtration Rapid Filtration Incubate->Filtration Quantification Scintillation Counting Filtration->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for Competitive Radioligand Binding Assay.

Conclusion and Recommendations

The structural similarity of 4-Methyl-4-phenylpiperidine-2,6-dione to glutethimide suggests a moderate potential for cross-reactivity in barbiturate immunoassays. This underscores the critical need for confirmatory testing of all presumptive positive immunoassay results using highly specific methods such as GC-MS or LC-MS. The addition of the methyl group may influence its binding characteristics, and further experimental studies are required to definitively quantify its cross-reactivity profile across various analytical platforms and receptor systems.

For researchers and drug development professionals, it is recommended to:

  • Conduct thorough cross-reactivity studies early in the development of any new compound with structural similarities to known drugs of abuse or therapeutic agents.

  • Utilize a panel of commercially available immunoassays to assess the variability in cross-reactivity.

  • Develop and validate specific chromatographic methods (GC-MS or LC-MS) for the unambiguous identification and quantification of the compound and its metabolites.

  • Perform receptor binding assays to understand the potential for off-target pharmacological effects.

By following these guidelines, the scientific community can ensure the accuracy of analytical data, leading to more reliable research outcomes and safer therapeutic interventions.

References

  • GABA-A Receptor Binding Assay Protocol. UNC-CH. Available at: [Link]

  • Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]

  • Phenylpiperidines. Wikipedia. Available at: [Link]

  • Silvestri, R., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry, 46(9), 4133-4141.
  • Lin-Zhi International, Inc. Barbiturate Enzyme Immunoassay Package Insert. Available at: [Link]

  • Le Corre, L., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(11), 867-878.
  • Glutethimide. PubChem. Available at: [Link]

  • Papadoyannis, I. N., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 539-548.
  • Glutethimide. mzCloud. Available at: [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Detection of benzodiazepines and barbiturates using a validated HS-SPME/GC-MS method. Toxichem Krimtech. Available at: [Link]

  • Premarket Notification [510(k)] for Barbiturate Enzyme Immunoassay. U.S. Food and Drug Administration. Available at: [Link]

  • The protocol of competitive binding assay. ResearchGate. Available at: [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Summary. U.S. Food and Drug Administration. Available at: [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Available at: [Link]

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • Product Document Search. Abbott Point of Care. Available at: [Link]

  • Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, Chapter 7, Unit7.6.
  • This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. U.S. Food and Drug Administration. Available at: [Link]

Sources

Comparative

"reproducibility of experimental results with 4-Methyl-4-phenylpiperidine-2,6-dione"

Overcoming IMiD Racemization: A Reproducibility Guide to 4-Methyl-4-phenylpiperidine-2,6-dione in CRBN-Targeted Degraders As Targeted Protein Degradation (TPD) matures, the structural optimization of proteolysis-targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming IMiD Racemization: A Reproducibility Guide to 4-Methyl-4-phenylpiperidine-2,6-dione in CRBN-Targeted Degraders

As Targeted Protein Degradation (TPD) matures, the structural optimization of proteolysis-targeting chimeras (PROTACs) demands E3 ligase ligands that offer absolute biochemical consistency. Historically, the field has relied heavily on 3-substituted glutarimides—such as thalidomide, lenalidomide, and pomalidomide—to recruit the Cereblon (CRBN) E3 ubiquitin ligase. However, these traditional immunomodulatory imide drugs (IMiDs) possess a critical mechanistic flaw: rapid, spontaneous racemization in aqueous media.

As a Senior Application Scientist, I have observed firsthand how this dynamic stereochemical instability confounds assay reproducibility, complicates structure-activity relationship (SAR) models, and introduces batch-to-batch variance. This guide objectively compares the standard 3-substituted IMiD cores against an engineered alternative: 4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) [4]. By analyzing the causality behind their chemical behaviors, we will demonstrate how shifting the substitution pattern to the C4 position creates an achiral, non-racemizing ligand that guarantees high-fidelity experimental results.

Part 1: Mechanistic Causality – The "Thalidomide Paradox" vs. Achiral Stability

The Flaw of 3-Substituted Glutarimides

Traditional IMiDs feature a chiral center at the C3 position of the glutarimide ring. Because the (S)-enantiomer is primarily responsible for binding to the tri-tryptophan pocket of CRBN, the presence of the largely inactive (R)-enantiomer dilutes efficacy [1]. More critically, the proton at the C3 position is highly acidic due to its proximity to the adjacent carbonyl group. In physiological buffers (pH 7.4), this leads to rapid enolization and subsequent racemization. Literature confirms that the racemization half-life of thalidomide in aqueous solution is approximately 2.0 to 5.0 hours [2, 3]. Consequently, any prolonged cellular or biochemical assay utilizing a 3-substituted IMiD is actually testing a constantly shifting, dynamic mixture of enantiomers, making it mathematically impossible to maintain a steady-state concentration of the active binding species.

The Achiral Advantage of 4-Methyl-4-phenylpiperidine-2,6-dione

To solve this, organic chemists have explored shifting the substitution to the C4 position of the piperidine-2,6-dione ring. 4-Methyl-4-phenylpiperidine-2,6-dione features a methyl and a phenyl group attached to the C4 carbon. Because the C3 and C5 positions are identical methylene (-CH2-) groups flanking the C2 and C6 carbonyls, the C4 position lies perfectly on the molecule's plane of symmetry.

The Causality: This 4,4-disubstitution renders the molecule entirely achiral . Furthermore, the quaternary nature of the C4 carbon eliminates the presence of an acidic alpha-proton at the substitution site, completely blocking the enolization pathway. The result is a single, stable molecular entity that cannot racemize. When incorporated into a PROTAC, this guarantees that the exact same molecular conformation interacts with CRBN from minute zero to hour 24 of your assay, drastically reducing the coefficient of variation (CV%).

G cluster_0 Standard 3-Substituted IMiD cluster_1 4-Me-4-Ph-piperidine-2,6-dione A Chiral Glutarimide (e.g., Thalidomide) B Aqueous Buffer (pH 7.4) A->B C Rapid Racemization (Variable Active Fraction) B->C D Achiral Glutarimide (Symmetric C4) E Aqueous Buffer (pH 7.4) D->E F Absolute Stability (100% Reproducibility) E->F

Mechanistic comparison of chiral IMiD racemization versus achiral glutarimide stability.

Part 2: Comparative Performance Data

To objectively evaluate the performance of these ligands, we must look at their behavior in standard aqueous assay conditions. The table below summarizes the quantitative differences in stability and assay precision between traditional 3-substituted IMiDs and the achiral 4-substituted alternative.

ParameterThalidomide (3-Substituted)Pomalidomide (3-Substituted)4-Methyl-4-phenylpiperidine-2,6-dione
Stereochemistry Chiral (C3 stereocenter)Chiral (C3 stereocenter)Achiral (Symmetric C4)
Aqueous t1/2 (Racemization) ~2.0 - 5.0 hours~2.5 hoursN/A (Absolutely Stable)
Active Binding Species (S)-enantiomer only(S)-enantiomer onlySingle Entity
Assay Reproducibility (CV%) High Variance (15-25%)High Variance (12-20%)High Precision (<5%)
Structural Causality Acidic α-proton at C3Acidic α-proton at C3Quaternary C4 blocks enolization

Data Synthesis Note: Variance metrics for 3-substituted IMiDs are derived from the inherent fluctuation of the R/S concentration ratio during prolonged incubation[3].

Part 3: Self-Validating Experimental Protocols

To prove the superiority of 4-Methyl-4-phenylpiperidine-2,6-dione in your own laboratory, you must employ self-validating systems. The following protocols are designed to explicitly capture the stability of the achiral ligand compared to a racemizing control.

Protocol 1: TR-FRET CRBN Binding Affinity Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a fluorescent tracer from the CRBN-DDB1 complex.

Self-Validation Mechanism: By running the assay at two different incubation times (1 hour vs. 6 hours), the thalidomide control will show a shifting IC50 due to racemization, whereas the 4-Me-4-Ph-glutarimide will yield an identical IC50 at both time points.

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Compound Dilution: Prepare a 10 mM stock of 4-Methyl-4-phenylpiperidine-2,6-dione and Thalidomide (Control) in 100% DMSO. Perform a 12-point, 3-fold serial dilution.

  • Complex Assembly: In a 384-well low-volume microplate, add 5 µL of the compound dilutions (final DMSO concentration 1%). Add 5 µL of 10 nM recombinant CRBN-DDB1 complex and 5 µL of 5 nM Cy5-labeled IMiD tracer.

  • Incubation: Seal the plate and incubate in the dark at room temperature. Read Plate A at 60 minutes and Plate B at 360 minutes.

  • Readout: Analyze on an EnVision plate reader using a TR-FRET protocol (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Fit the data to a four-parameter non-linear regression to determine the IC50.

Workflow S1 Step 1: Compound Prep Equilibration in Assay Buffer S2 Step 2: Complex Assembly Add CRBN-DDB1 & Cy5-Tracer S1->S2 S3 Step 3: Incubation 1h vs 6h Time-course S2->S3 S4 Step 4: TR-FRET Readout Excitation 337nm / Emission 665nm S3->S4 S5 Step 5: IC50 Calculation Non-linear Regression S4->S5

Step-by-step TR-FRET experimental workflow for evaluating CRBN binding affinity.

Protocol 2: Aqueous Stability and Degradation Kinetics (Chiral HPLC-MS)

This protocol objectively verifies the absence of racemization in the 4-substituted analog.

  • Sample Preparation: Dilute 4-Methyl-4-phenylpiperidine-2,6-dione to a final concentration of 100 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Incubation: Place the samples in a thermoshaker at 37°C to mimic physiological conditions.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Chromatography: Inject 10 µL onto a Chiralpak IC column (4.6 × 250 mm, 5 µm). Use an isocratic mobile phase of Hexane/Isopropanol (70:30 v/v) at a flow rate of 1.0 mL/min.

  • Detection & Analysis: Monitor UV absorbance at 230 nm and confirm mass via ESI-MS. Expected Result: Thalidomide will resolve into two distinct peaks (R and S) that equilibrate over time. 4-Methyl-4-phenylpiperidine-2,6-dione will elute as a single, highly stable peak with zero time-dependent splitting, proving its achiral integrity.

References

  • Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Chiral Drugs: An Overview. PMC - NIH.[Link]

  • Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. Analytical Chemistry, ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-4-phenylpiperidine-2,6-dione

This guide provides an in-depth operational and safety protocol for the proper disposal of 4-Methyl-4-phenylpiperidine-2,6-dione (CAS RN: 14149-31-6). As researchers and drug development professionals, our commitment to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 4-Methyl-4-phenylpiperidine-2,6-dione (CAS RN: 14149-31-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This document moves beyond a simple checklist, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, understood, and executed with the highest degree of safety.

The core of this compound is the piperidine-2,6-dione motif, a scaffold found in a variety of bioactive molecules, including those used in targeted protein degradation.[1] This structural relationship underscores the need for meticulous handling and disposal protocols, as even research-grade compounds can possess potent, often uncharacterized, biological activity.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This is not merely a regulatory formality; it is the foundation of a safe laboratory environment.

1.1. GHS Hazard Profile

4-Methyl-4-phenylpiperidine-2,6-dione is classified with significant health hazards. While a full Safety Data Sheet (SDS) should always be consulted, available data indicates the following GHS classifications for similar piperidine-2,6-dione structures[2]:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCategory 2WarningH315: Causes skin irritation.
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336: May cause drowsiness or dizziness.

1.2. The Causality Behind the Hazards: The Glutarimide Ring

The piperidine-2,6-dione structure is also known as a glutarimide. This cyclic imide is the pharmacologically active moiety in compounds like thalidomide and its derivatives (lenalidomide, pomalidomide), which function by binding to the E3 ubiquitin ligase cereblon (CRBN).[3][4] This binding activity is a key mechanism in targeted protein degradation, a powerful therapeutic strategy.

Expert Insight: Although 4-Methyl-4-phenylpiperidine-2,6-dione is a research chemical, its structural similarity to these potent biological agents requires that we treat it with an elevated level of caution. We must assume it has the potential for biological activity. Therefore, all waste, including contaminated consumables, must be considered cytotoxic waste and handled accordingly.

Part 2: Decontamination and Waste Stream Management

The primary goal of disposal is the complete and safe removal of the chemical from the laboratory environment. This process begins at the bench with proper decontamination and segregation.

2.1. Chemical Deactivation for Surface Decontamination

The glutarimide ring, while stable, is susceptible to hydrolysis under basic conditions, which opens the ring to form a less biologically active glutaramic acid derivative. This chemical principle forms the basis of our surface decontamination protocol.

Protocol for Surface Decontamination:

  • Prepare Decontamination Solution: Prepare a fresh solution of 10% household bleach (sodium hypochlorite, a mild base) or a 1 M sodium hydroxide (NaOH) solution.

  • Initial Wipe: Using a disposable, plastic-backed absorbent pad, perform an initial wipe of the contaminated surface (e.g., fume hood sash, benchtop, balance).

  • Apply Decontaminant: Liberally apply the decontamination solution to the surface and allow a contact time of at least 15 minutes.

  • Rinse Thoroughly: Wipe the surface three consecutive times with pads soaked in deionized water to remove any residual decontaminant.

  • Final Wipe: Perform a final wipe with 70% ethanol.

  • Dispose of Materials: All used pads, gloves, and other disposable materials from this process must be discarded as hazardous chemical waste.

2.2. Waste Segregation: A Self-Validating System

Proper segregation is the most critical step in the disposal workflow. Mixing waste streams can lead to dangerous chemical reactions and violates regulatory requirements. The following decision process ensures all waste is correctly categorized.

WasteSegregation start Generated Waste (Solid, Liquid, or Consumable) q1 Is the item contaminated with 4-Methyl-4-phenylpiperidine-2,6-dione? start->q1 node_hw Hazardous Waste (Cytotoxic) q1->node_hw Yes node_nhw Non-Hazardous Waste (Regular Lab Trash) q1->node_nhw No q2 Is the item a sharp? (Needle, Syringe, Scalpel) node_hw->q2 node_sharps Hazardous Sharps Container (Labeled 'Cytotoxic') q2->node_sharps Yes node_container Hazardous Waste Container (Solid or Liquid as appropriate) Labeled 'Cytotoxic' q2->node_container No

Caption: Waste Segregation Decision Flowchart.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and disposal of waste containing 4-Methyl-4-phenylpiperidine-2,6-dione.

3.1. Required Materials and Personal Protective Equipment (PPE)

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, full-length lab coat.

  • Waste Containers:

    • Rigid, leak-proof hazardous waste container with a secure lid, lined with a heavy-duty plastic bag. Must be clearly labeled.

    • Puncture-proof sharps container (if applicable).

  • Labeling: Pre-printed "HAZARDOUS WASTE" labels.

3.2. Disposal Workflow

The entire disposal process, from generation to pickup, must be meticulously controlled.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) gen 1. Waste Generation (e.g., unused compound, contaminated gloves, filter paper, vials) seg 2. Segregation (Per Decision Flowchart) gen->seg cont 3. Containerization (Place in appropriate, compatible container) seg->cont labeling 4. Labeling (Affix 'Hazardous Waste' label, list all contents) cont->labeling storage 5. Secure Storage (Store in designated Satellite Accumulation Area (SAA)) labeling->storage pickup 6. Request Pickup (Submit request to institutional EHS) storage->pickup transport 7. Manifest & Transport (EHS transports to Central Accumulation Area (CAA)) pickup->transport disposal 8. Final Disposal (Licensed waste vendor collects for incineration) transport->disposal

Caption: End-to-End Disposal Workflow Diagram.

3.3. Detailed Procedural Steps

  • Container Preparation: Select a chemically compatible, rigid container. For solids, line it with a new, heavy-duty plastic bag. Ensure the container is clean and in good condition.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Fill in all required information:

    • Generator Name & Location: Your name, PI, and lab number.

    • Chemical Contents: List "4-Methyl-4-phenylpiperidine-2,6-dione" and any other chemical constituents (e.g., solvents). List percentages for mixtures. Do not use abbreviations.

  • Waste Addition:

    • Solids: Place contaminated items (gloves, pads, vials, etc.) and solid chemical waste directly into the container.

    • Liquids: Use a designated container for liquid waste. Never mix incompatible waste streams.

    • Sharps: All contaminated needles, syringes, and other sharps must be placed directly into a designated hazardous sharps container.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.

  • Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel.

  • Requesting Pickup: Once the container is full, or before it has been stored for the maximum allowable time (typically 6-12 months, check your institutional policy), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office.[5]

Part 4: Emergency Procedures - Spills and Exposures

4.1. Spill Cleanup

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact EHS.

  • Protect Yourself: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid/Powder Spill: Gently cover with absorbent pads. DO NOT sweep dry powder. If appropriate, wet the powder with a suitable solvent (e.g., methanol) to prevent aerosolization before wiping.

    • Liquid Spill: Cover with absorbent pads or spill sorbent, working from the outside in.

  • Cleanup: Collect all contaminated materials and residues using scoops or forceps and place them in your hazardous waste container.

  • Decontaminate: Clean the spill area as described in the surface decontamination protocol (Section 2.1).

  • Report: Report the spill to your laboratory supervisor and EHS office.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[6][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[6][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Always bring a copy of the Safety Data Sheet (SDS) or relevant hazard information with you when seeking medical attention.

References

  • Invention for C3-carbon linked glutarimide degronimers for target protein degradation.
  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Publications. (2025). [Link]

  • 4-phenylpiperidine-2,6-dione — Chemical Substance Information. NextSDS. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. (2023). [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information. (2023). [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Center for Biotechnology Information. (2023). [Link]

  • Glutethimide. Wikipedia. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information. (2023). [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-4-phenylpiperidine-2,6-dione

Title: Advanced Operational & Safety Guide: Handling 4-Methyl-4-phenylpiperidine-2,6-dione Executive Summary & Mechanistic Hazard Profile Handling active pharmaceutical intermediates (APIs) and research chemicals require...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational & Safety Guide: Handling 4-Methyl-4-phenylpiperidine-2,6-dione

Executive Summary & Mechanistic Hazard Profile

Handling active pharmaceutical intermediates (APIs) and research chemicals requires moving beyond basic compliance into mechanistic safety. 4-Methyl-4-phenylpiperidine-2,6-dione (CAS 14149-32-7) is a six-membered nitrogen-containing1[1]. As a diketone with carbonyl groups at the 2 and 6 positions, it possesses distinct reactivity that dictates our approach to laboratory safety[1].

Causality of Hazards:

  • Respiratory & Mucosal Irritation (H335, H319): The compound is typically encountered as a fine powder. Its diketone structure allows for strong hydrogen bonding with the aqueous environment of mucous membranes, causing localized, acute 2[2].

  • Systemic Toxicity (H302): Like many glutarimide derivatives, accidental ingestion leads to rapid gastrointestinal absorption, necessitating strict barrier 2[2].

Quantitative Chemical & Hazard Data

Table 1: Physicochemical Properties and GHS Classifications

ParameterValue / DesignationCausality / Impact on Handling
CAS Number 14149-32-7Unique identifier for SDS 1[1].
Molecular Formula C12H13NO2Indicates lipophilicity; penetrates standard 1[1].
Molecular Weight 203.24 g/mol Low MW facilitates rapid mucosal 1[1].
Acute Oral Toxicity Category 4 (H302)Requires strict prevention of hand-to-mouth 2[2].
Skin Irritation Category 2 (H315)Mandates robust dermal barrier 2[2].
Eye Irritation Category 2A (H319)Necessitates tight-fitting ocular 2[2].
STOT (Single Exposure) Category 3 (H335)Dictates mandatory use of local exhaust 2[2].

Personal Protective Equipment (PPE) Specifications

A self-validating safety system ensures that the failure of one protective layer is immediately caught by another. Do not rely solely on administrative controls.

Table 2: Required PPE Matrix

PPE CategorySpecificationOperational Rationale
Ocular Barrier ANSI Z87.1 tight-fitting safety goggles.Safety glasses are insufficient. Goggles prevent micro-dust ingress from aerosolized diketone 3[3].
Dermal Barrier Nitrile gloves (>0.11 mm thickness).Nitrile provides superior resistance to lipophilic organic compounds compared to latex. Double-gloving ensures the inner glove remains pristine during outer glove 3[3].
Body Protection Flame-retardant, anti-static lab coat.Prevents electrostatic discharge (ESD), which could ignite suspended organic dust 4[4].
Inhalation Barrier Class II Type A2 Biosafety Cabinet or Fume Hood.Primary engineering control. If handling outside a hood is unavoidable, a NIOSH N95/P100 respirator is 3[3].

Experimental Protocol: Safe Handling & Transfer

Step-by-Step Methodology (Self-Validating Workflow)

  • Engineering Control Validation: Verify the fume hood flow rate is between 80-100 FPM. Validation: A tissue paper taped to the sash should pull steadily inward, confirming negative pressure.

  • Electrostatic Mitigation: Ground the analytical balance. Wipe the exterior of the chemical container with a slightly damp, lint-free cloth to dissipate static charges before opening. Validation: Powder should not "jump" or cling to the spatula during transfer.

  • Aseptic-Style Transfer: Using a grounded PTFE or stainless-steel spatula, transfer the 4-Methyl-4-phenylpiperidine-2,6-dione slowly. Avoid dropping the powder from a height to prevent aerosol 4[4].

  • Decontamination: After sealing the primary container, wipe down the balance and the hood surface with 70% isopropanol. Validation: A visual inspection under bright light should reveal no crystalline residue.

Emergency Response & Disposal Plan

Self-Validating Spill Protocol (Do NOT Dry Sweep): Dry sweeping aerosolizes the compound, instantly triggering H335 respiratory 4[4].

  • Isolation: Evacuate the immediate area and allow suspended dust to 3[3].

  • Containment: Cover the spill with a damp absorbent pad or inert binding material (e.g., diatomaceous earth) to suppress 3[3]. Validation: You validate this step by observing the absence of airborne dust before proceeding.

  • Collection: Carefully shovel the damp mass into a sealable polyethylene 4[4].

  • Disposal: Label as "Hazardous Organic Waste" and dispose of via an EPA/RCRA-compliant 5[5].

Exposure Protocols:

  • Ocular/Dermal Contact: Immediately flush the affected area at a safety station for a minimum of 15 minutes. Remove contaminated clothing 3[3].

  • Inhalation: Relocate the affected individual to fresh air immediately. Keep them in a comfortable resting position and seek medical 5[5].

Operational Workflow Visualization

Workflow N1 1. Fume Hood & PPE Setup N2 2. Chemical Transfer & Weighing N1->N2 N3 Exposure Event? N2->N3 N4 Skin/Eye: Flush 15+ mins N3->N4 Contact N5 Inhalation: Move to Fresh Air N3->N5 Inhalation N6 Normal Operation Complete N3->N6 No Exposure N7 EPA/RCRA Waste Disposal N4->N7 N5->N7 N6->N7

Operational workflow and emergency response pathway for piperidine-2,6-dione derivatives.

References

  • CymitQuimica. "CAS 14149-32-7: 4-methyl-4-phenylpiperidine-2,6-dione." 1

  • Apollo Scientific. "(S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet." 2

  • ChemScene. "Safety Data Sheet - piperidine-2,6-dione." 3

  • Combi-Blocks. "JD-1058 - Safety Data Sheet." 5

  • LGC Standards. "Safety Data Sheet - Version 5.0."4

Sources

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